N-ACETYL-beta-D-GLUCOSAMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045979 | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-68-1, 72-87-7 | |
| Record name | β-N-Acetylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-beta-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-N-Acetylglucosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of N Acetyl Beta D Glucosamine
Hexosamine Biosynthesis Pathway (HBP) and UDP-N-ACETYL-beta-D-GLUCOSAMINE Synthesis
The de novo synthesis of UDP-GlcNAc occurs through the Hexosamine Biosynthesis Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govfrontiersin.org This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce UDP-GlcNAc. nih.govdiabetesincontrol.com UDP-GlcNAc serves as the essential donor substrate for the addition of GlcNAc residues to proteins and lipids in processes such as N-linked and O-linked glycosylation. nih.govresearchwithrutgers.comnih.gov
The HBP consists of four sequential enzymatic reactions that convert fructose-6-phosphate (B1210287), a glycolytic intermediate, into UDP-GlcNAc. frontiersin.orgreactome.org
Formation of Glucosamine-6-Phosphate: The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate. diabetesincontrol.com This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) . diabetesincontrol.comnih.gov
Formation of N-Acetyl-D-glucosamine-6-Phosphate: Glucosamine-6-phosphate is then acetylated using acetyl-CoA as the acetyl donor to form N-acetyl-D-glucosamine-6-phosphate. This step is catalyzed by glucosamine-6-phosphate N-acetyltransferase (GNA) . frontiersin.org
Formation of N-Acetyl-D-glucosamine-1-Phosphate: N-acetyl-D-glucosamine-6-phosphate is isomerized to N-acetyl-D-glucosamine-1-phosphate by the enzyme N-acetylglucosamine-phosphate mutase (AGM) . frontiersin.org
Formation of UDP-N-ACETYL-beta-D-GLUCOSAMINE: Finally, N-acetyl-D-glucosamine-1-phosphate reacts with UTP (uridine triphosphate) to produce UDP-GlcNAc and pyrophosphate, a reaction catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP) . frontiersin.org
GFAT is considered the rate-limiting enzyme of the HBP, and its activity is a major control point for the flux through this pathway. diabetesincontrol.comresearchwithrutgers.com
| Enzyme | Substrates | Product |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate |
| Glucosamine-6-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate, Acetyl-CoA | N-Acetyl-D-glucosamine-6-phosphate |
| N-acetylglucosamine-phosphate mutase (AGM) | N-Acetyl-D-glucosamine-6-phosphate | N-Acetyl-D-glucosamine-1-phosphate |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP) | N-Acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-ACETYL-beta-D-GLUCOSAMINE |
The flux through the HBP is meticulously regulated to maintain cellular homeostasis of UDP-GlcNAc. nih.gov This regulation occurs at multiple levels, including substrate availability and the modulation of HBP enzyme activity.
Substrate Availability: The synthesis of UDP-GlcNAc is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP. researchwithrutgers.comnih.gov Therefore, the metabolic status of the cell, including the rates of glycolysis, glutaminolysis, fatty acid oxidation, and nucleotide synthesis, directly influences HBP flux. frontiersin.orgdiabetesincontrol.com
Feedback Inhibition: The end product of the pathway, UDP-GlcNAc, acts as a feedback inhibitor of GFAT, the rate-limiting enzyme. nih.gov This ensures that the production of UDP-GlcNAc is curtailed when its levels are sufficient.
Signaling Pathways: Cellular signaling pathways, such as those involving mTOR and AMPK, can modulate the HBP in response to environmental cues and nutrient availability. researchwithrutgers.comnih.gov For instance, PI3K/mTOR signaling can enhance HBP flux during nutrient abundance. researchgate.net
Transcriptional Regulation: The expression of HBP enzymes, particularly GFAT, can be regulated at the transcriptional level. nih.gov For example, under conditions of glucose deprivation, the expression of GFAT1 mRNA and protein is increased as a compensatory mechanism. researchgate.net
| Regulatory Factor | Effect on HBP Flux | Mechanism |
| High Glucose | Increases | Provides Fructose-6-Phosphate substrate |
| High Glutamine | Increases | Provides nitrogen donor for GFAT |
| UDP-GlcNAc | Decreases | Feedback inhibition of GFAT |
| mTOR Signaling | Increases | Upregulates HBP flux during nutrient excess |
| AMPK Signaling | Modulates | Responds to cellular energy status |
Catabolism and Recycling Pathways of N-ACETYL-beta-D-GLUCOSAMINE Residues
The breakdown and recycling of this compound residues from glycoconjugates are essential for maintaining cellular homeostasis and salvaging valuable monosaccharides. These processes involve the action of specific enzymes in various cellular compartments and organisms.
N-Acetyl-beta-D-glucosaminidase (NAGase) is a lysosomal hydrolase that plays a crucial role in the catabolism of glycoconjugates by cleaving terminal this compound residues. wikipedia.orgnih.gov This enzyme is found in a wide range of organisms and is involved in the degradation of oligosaccharides. wikipedia.org
The activity of NAGase is a key indicator of cellular damage and inflammation, as its release from lysosomes into the extracellular space is associated with tissue injury. nih.govfrontiersin.org There are different isoforms of NAGase, and the enzyme can exist as part of a larger complex. For example, β-n-acetyl-hexosaminidase is a complex that includes N-acetyl-β-d-glucosaminidase activity. wikipedia.org The major source of NAGase in milk is believed to be mammary epithelial cells, with a smaller contribution from somatic cells. nih.gov
Many microorganisms, including bacteria and fungi, can utilize N-acetyl-D-glucosamine as a source of carbon and nitrogen. nih.gov The assimilation pathways for GlcNAc can vary among different microbial species.
In some bacteria, such as Escherichia coli, GlcNAc is transported into the cell and phosphorylated to N-acetyl-D-glucosamine-6-phosphate. plos.org This is then deacetylated to glucosamine-6-phosphate, which can enter the glycolytic pathway after being converted to fructose-6-phosphate. nih.govplos.org The enzyme N-acetylglucosamine-6-phosphate deacetylase (nagA) is essential for this process. plos.orgsemanticscholar.org The uptake of GlcNAc can reactivate peptidoglycan biosynthesis in some bacteria, making them more susceptible to certain antibiotics. nih.gov
In dimorphic yeasts like Candida albicans, GlcNAc is also transported and phosphorylated, followed by deacetylation and deamination to enter glycolysis. nih.gov
| Organism Type | Key Enzymes in GlcNAc Assimilation | Metabolic Fate of GlcNAc |
| Bacteria (e.g., E. coli) | N-acetylglucosamine kinase, N-acetylglucosamine-6-phosphate deacetylase (nagA) | Enters glycolysis as Fructose-6-Phosphate |
| Dimorphic Yeasts (e.g., C. albicans) | N-acetylglucosamine kinase, N-acetylglucosamine-6-phosphate deacetylase, Glucosamine-6-phosphate deaminase | Enters glycolysis as Fructose-6-Phosphate |
A novel, energy-efficient pathway for the catabolism of N-glycans has been identified in some gut bacteria, such as Bacteroides thetaiotaomicron. nih.govnih.gov This pathway involves a phosphorylase that directly cleaves the glycosidic bond of a disaccharide derived from N-glycans, producing a sugar phosphate (B84403) and another sugar.
Specifically, the enzyme β-1,4-D-mannosyl-N-acetyl-D-glucosamine phosphorylase catalyzes the reversible phosphorolysis of β-1,4-D-mannosyl-N-acetyl-D-glucosamine into α-D-mannose 1-phosphate and N-acetyl-D-glucosamine. nih.gov This mechanism is more energy-efficient than the conventional pathway that relies on glycoside hydrolases and subsequent ATP-dependent phosphorylation, as it directly generates a phosphorylated sugar that can enter glycolysis. nih.govnih.gov This phosphorylase-dependent pathway highlights the diverse strategies employed by organisms for the breakdown of complex carbohydrates. nih.govnih.gov
Genetic and Enzymatic Regulation of this compound Metabolism
The metabolism of N-acetyl-β-D-glucosamine (GlcNAc) is a meticulously controlled process, vital for maintaining cellular homeostasis. This regulation occurs at both the genetic and enzymatic levels, ensuring that the production of its activated form, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), aligns with the cell's metabolic state and biosynthetic needs. nih.gov UDP-GlcNAc is the central product of the hexosamine biosynthesis pathway (HBP) and serves as an essential substrate for N-linked and O-linked glycosylation, processes that modify a vast number of proteins and lipids, thereby modulating their activity, stability, and function. researchwithrutgers.comnih.gov
Enzymatic Regulation
The primary control point of the HBP is the first and rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govfrontiersin.org This enzyme catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate. The regulation of GFAT is multi-faceted:
Feedback Inhibition : The most critical regulatory mechanism for GFAT is allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc. nih.gov When UDP-GlcNAc levels are high, it binds to GFAT and reduces its activity, thus preventing the over-accumulation of hexosamine products.
Post-Translational Modification : A key regulatory mechanism influencing cellular processes is O-GlcNAcylation, the addition of a single O-linked N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. researchgate.netroyalsocietypublishing.org This process is highly dynamic and is controlled by two enzymes:
O-GlcNAc transferase (OGT) : This enzyme adds the GlcNAc moiety to proteins, utilizing UDP-GlcNAc as the sugar donor. nih.govfrontiersin.org
O-GlcNAcase (OGA) : This enzyme removes the GlcNAc modification. nih.govfrontiersin.org
The balanced action of OGT and OGA creates a dynamic "O-GlcNAc cycle" that acts as a nutrient sensor. researchwithrutgers.com When nutrient levels (like glucose) are high, HBP flux increases, leading to higher UDP-GlcNAc levels and consequently increased protein O-GlcNAcylation by OGT. This modification alters the function of numerous proteins, including transcription factors and signaling molecules, thereby linking nutrient availability to cellular regulation. researchwithrutgers.comfrontiersin.org
Genetic Regulation
The expression of the genes encoding the metabolic enzymes of the HBP is tightly regulated to respond to cellular demands. In conditions requiring increased protein glycosylation, the genes involved in the de novo synthesis of UDP-GlcNAc are often upregulated. researchgate.net
In bacteria, the genetic regulation is often organized into operons. For instance, in Streptomyces coelicolor, the nagK (encoding N-acetylglucosamine kinase) and nagA (encoding N-acetylglucosamine-6P deacetylase) genes form the nagKA operon. nih.govresearchgate.net The expression of these genes is part of the DasR regulon and is transcriptionally induced by the presence of GlcNAc. researchgate.net
Furthermore, specific transcriptional regulators govern the metabolism of amino sugars. In Streptococcus mutans, a regulator known as NagR represses the expression of the nagA and nagB (glucosamine-6-phosphate deaminase) genes. nih.gov The binding of NagR to the promoter regions of these genes is inhibited by glucosamine-6-phosphate, allowing for gene expression when the substrate is present. nih.gov This demonstrates a classic genetic feedback loop where the metabolic intermediates control the expression of the enzymes responsible for their own processing.
Interactive Data Tables
Below are tables summarizing the key enzymes and genetic regulators involved in N-acetyl-β-D-glucosamine metabolism.
Table 1: Key Enzymes in N-acetyl-β-D-glucosamine Metabolism and Regulation
| Enzyme | Gene(s) | Function in Metabolism | Regulatory Mechanism |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | GFAT1, GFAT2 | Catalyzes the first and rate-limiting step of the de novo hexosamine biosynthesis pathway. frontiersin.orgresearchgate.net | Allosteric feedback inhibition by UDP-GlcNAc. nih.gov |
| Glucosamine-6-phosphate N-acetyltransferase (GNA) | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. frontiersin.orgbiotechresources.com | Substrate availability. |
| N-acetylglucosamine-phosphate mutase (AGM) | PGM3/AGM1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. frontiersin.org | Product and substrate levels. |
| N-acetylglucosamine-1-phosphate uridylyltransferase (UAP) | UAP1/AGX1 | Catalyzes the final step in the de novo pathway, forming UDP-GlcNAc from UTP and GlcNAc-1-P. frontiersin.org | Substrate availability. |
| O-GlcNAc transferase (OGT) | OGT | Adds O-GlcNAc to serine/threonine residues of target proteins. researchgate.netnih.gov | Regulated by UDP-GlcNAc levels; acts as a nutrient sensor. nih.gov |
| O-GlcNAcase (OGA) | MGEA5/OGA | Removes O-GlcNAc from modified proteins. researchgate.netnih.gov | Transcriptional regulation and interaction with adaptor proteins. researchgate.net |
| N-acetylglucosamine kinase (NagK) | nagK | Phosphorylates salvaged GlcNAc to GlcNAc-6-phosphate in the salvage pathway. nih.gov | Transcriptional induction by GlcNAc. researchgate.net |
| N-acetylglucosamine-6-phosphate deacetylase (NagA) | nagA | Deacetylates GlcNAc-6-phosphate to glucosamine-6-phosphate. nih.govwikipedia.org | Allosteric regulation by GlcN-6-P and fructose-6-phosphate. wikipedia.org |
Table 2: Research Findings on Genetic Regulators
| Regulator | Organism/System | Target Genes | Research Finding |
| NagR | Streptococcus mutans | nagA, nagB, glmS | Acts as a transcriptional repressor for amino sugar catabolism and biosynthesis genes; its repressive activity is inhibited by glucosamine-6-phosphate. nih.gov |
| DasR Regulon | Streptomyces coelicolor | nagKA operon, nagB | Controls the transcriptional induction of nag metabolic genes in response to the presence of N-acetylglucosamine, linking nutrient sensing to gene expression. researchgate.net |
| Stress-regulated transcription factors | Mammalian cells | HBP enzymes | Modulate the HBP in response to environmental signals and cellular stress, ensuring proteostasis is maintained during nutrient fluctuations. researchwithrutgers.com |
Cellular and Molecular Mechanisms of N Acetyl Beta D Glucosamine Function
Role in Protein Glycosylation
N-acetyl-beta-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a central role in two major forms of protein glycosylation within the cell: O-linked and N-linked glycosylation. These processes involve the enzymatic attachment of GlcNAc to proteins, profoundly altering their function and fate. While both utilize GlcNAc, they occur in different cellular compartments and serve distinct regulatory purposes. O-linked GlcNAcylation is a dynamic modification of nuclear and cytoplasmic proteins, akin to phosphorylation, that regulates a vast array of cellular processes. In contrast, N-linked glycosylation is a more complex process initiated in the endoplasmic reticulum that is critical for the structure and function of proteins destined for the cell surface or secretion.
O-GlcNAcylation is a reversible post-translational modification characterized by the attachment of a single N-acetylglucosamine molecule via a β-glycosidic bond to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. This modification is a key cellular signaling mechanism, acting as a sensor for nutrient availability and cellular stress to regulate signaling pathways, transcription, and metabolism. Unlike the complex branching structures seen in N-linked glycosylation, O-GlcNAc is a simple, monosaccharide addition. Its dynamic nature, with rapid addition and removal, allows it to function as a molecular switch, similar to phosphorylation. In fact, a complex interplay, often described as a "yin-yang" relationship, exists between O-GlcNAcylation and phosphorylation, as they can compete for the same or adjacent serine/threonine residues, thereby influencing a multitude of cellular functions.
O-GlcNAcylation exerts significant regulatory control over key cellular enzymes and proteins, including kinases, phosphatases, and transcription factors. This regulation occurs through direct modification of these proteins, which in turn modulates their activity and function.
Kinases: A substantial number of protein kinases are themselves substrates for O-GlcNAcylation. This modification can directly influence kinase activity and substrate selection. For example, the O-GlcNAcylation of CaMKIV has been shown to directly regulate its kinase activity. The relationship between O-GlcNAcylation and phosphorylation is intricate; not only do they compete for modification sites on substrates, but O-GlcNAcylation can also regulate the enzymes of phosphorylation cycling. Studies have identified over 100 kinases that are modified by O-GlcNAc, suggesting a widespread role for this modification in regulating cellular signaling cascades.
Phosphatases: The enzymes that remove phosphate (B84403) groups, phosphatases, are also subject to regulation by the O-GlcNAc cycle. Phosphatases have been found in association with O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc, indicating that the removal of a phosphate and the addition of an O-GlcNAc moiety can occur within the same enzyme complex. This close association allows for rapid and coordinated switching between phosphorylated and O-GlcNAcylated states of a protein.
Transcription Factors: Many transcription factors are modified by O-GlcNAc, which can influence their transcriptional activity, DNA binding, stability, and interactions with other regulatory proteins. For instance, O-GlcNAcylation of the transcription factor Sp1 can lead to its nuclear localization and enhanced transcriptional activity. Conversely, it can also promote transcriptional repression by recruiting co-repressors. Other key transcription factors regulated by O-GlcNAcylation include c-myc, NF-κB, p53, and FoxO-1, highlighting the critical role of this modification in gene expression.
| Protein Type | Examples | Effect of O-GlcNAcylation |
|---|---|---|
| Kinases | CaMKIV, Akt, PKC isozymes | Directly regulates kinase activity, influences substrate selection, and affects downstream signaling. |
| Phosphatases | Associated with OGT in complexes | Facilitates coordinated regulation with phosphorylation, allowing for rapid switching of protein states. |
| Transcription Factors | Sp1, c-myc, NF-κB, p53, FoxO-1 | Modulates transcriptional activity, DNA binding, protein stability, and interaction with co-factors. |
The addition of the O-GlcNAc moiety to proteins can have profound consequences for their molecular interactions and catalytic functions.
DNA Binding: O-GlcNAcylation of transcription factors can directly modulate their ability to bind to DNA. This can either enhance or inhibit gene transcription depending on the specific factor and the context. The modification can alter the protein's conformation, affecting its DNA-binding domain, or influence its interaction with other proteins in the transcriptional machinery. O-GlcNAcylation has been implicated in the regulation of DNA double-strand break repair, with several repair factors showing increased modification upon irradiation.
Enzyme Activity: O-GlcNAcylation can act as a switch to turn enzyme activity on or off. This modification can occur at or near the active site, sterically hindering substrate binding, or it can induce conformational changes that alter catalytic efficiency. The dynamic cycling of O-GlcNAc allows for rapid modulation of enzymatic pathways in response to cellular signals.
Protein-Protein Interactions: The presence of O-GlcNAc can either promote or inhibit the interaction between proteins. It can create new binding surfaces or mask existing ones, thereby regulating the assembly and disassembly of protein complexes. For example, O-GlcNAcylation can disrupt the formation of certain transcriptional regulatory complexes, while in other cases, it is required for the interaction between proteins, such as in the case of the STAT5 transcription factor. This regulation of multiprotein complexes has diverse downstream effects on cellular signaling and gene expression.
O-GlcNAcylation plays a crucial role in determining the stability and location of proteins within the cell.
Protein Half-Life: This modification can significantly impact a protein's stability and turnover rate. O-GlcNAcylation can protect proteins from degradation by the proteasome. It often does this by competing with ubiquitination, another post-translational modification that targets proteins for degradation. For example, O-GlcNAcylation of the transcription factor Snail1 at a specific serine residue decreases its phosphorylation-dependent ubiquitination, thereby increasing its half-life. Conversely, in some instances, O-GlcNAcylation has been linked to decreased protein stability. Quantitative proteomic studies have shown that O-GlcNAcylation predominantly promotes protein stability.
Subcellular Localization: O-GlcNAcylation can influence where a protein resides within the cell. Modification by O-GlcNAc can mask or reveal nuclear localization signals or nuclear export signals, thereby controlling the transport of proteins between the cytoplasm and the nucleus. For example, the O-GlcNAcylation of the transcription factor Sp1 has been shown to promote its translocation into the nucleus. A systematic study revealed that O-GlcNAcylated proteins, along with phosphorylated proteins, generally have higher nuclear distributions compared to their non-modified counterparts.
| Cellular Process | Mechanism of O-GlcNAcylation Action | Example |
|---|---|---|
| Protein Half-Life | Protects from proteasomal degradation, often by competing with ubiquitination. | O-GlcNAcylation of Snail1 increases its stability by inhibiting ubiquitination. |
| Subcellular Localization | Regulates nucleocytoplasmic transport by modifying signals for import or export. | Modification of Sp1 promotes its localization to the nucleus. |
The dynamic cycling of O-GlcNAc on proteins is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.
O-GlcNAc Transferase (OGT): OGT catalyzes the transfer of N-acetylglucosamine from the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), to serine or threonine residues of target proteins. OGT functions as a nutrient sensor because its activity is sensitive to the cellular concentration of UDP-GlcNAc, which is produced through the hexosamine biosynthetic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. OGT has a unique structure, typically consisting of a catalytic domain and an N-terminal domain composed of tetratricopeptide repeats (TPRs). These TPRs are crucial for recognizing and selecting specific protein substrates. The catalytic mechanism of OGT is thought to be an ordered process where UDP-GlcNAc binds first, followed by the protein substrate.
O-GlcNAcase (OGA): OGA is the enzyme responsible for removing the O-GlcNAc modification from proteins through hydrolysis. This removal is just as critical as the addition for the dynamic regulation of cellular processes. OGA is a member of the hexosaminidase family and catalyzes the cleavage of the β-glycosidic bond. The catalytic mechanism of OGA involves substrate-assisted catalysis, proceeding through an oxazoline (B21484) intermediate. Like OGT, OGA can exist in complexes with other proteins, which helps to regulate its activity and substrate specificity. The balanced activities of OGT and OGA ensure the precise and rapid control of protein O-GlcNAcylation in response to various cellular cues.
N-linked glycosylation represents a fundamentally different, yet equally crucial, role for this compound in cellular biology. This process involves the attachment of a complex oligosaccharide, or glycan, to the nitrogen atom of an asparagine (Asn) residue within a growing polypeptide chain. This modification is essential for the proper folding, stability, trafficking, and function of a vast number of proteins that are destined for the secretory pathway, including those that will reside on the cell surface or be secreted from the cell.
The process begins in the endoplasmic reticulum (ER) with the synthesis of a precursor oligosaccharide anchored to a lipid carrier called dolichol phosphate. The very first sugar attached in this process is N-acetylglucosamine. The chain is then extended by the sequential addition of more N-acetylglucosamine, mannose, and glucose residues to form a core glycan structure (Glc₃Man₉GlcNAc₂). This entire precursor oligosaccharide is then transferred en bloc to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) of a nascent protein. This transfer is catalyzed by the enzyme complex oligosaccharyltransferase (OST).
Following the initial transfer in the ER, the N-linked glycan undergoes extensive processing and modification as the glycoprotein (B1211001) moves through the ER and the Golgi apparatus. This involves the trimming of some sugar residues by glycosidases and the addition of other sugars, including more N-acetylglucosamine, galactose, and sialic acid, by various glycosyltransferases. This intricate processing pathway generates a wide diversity of N-glycan structures, which are broadly classified into three main types: high-mannose, complex, and hybrid.
The N-linked glycans on cell surface glycoproteins are critical for a multitude of biological functions. They contribute to the structural integrity of proteins, mediate cell-cell recognition and adhesion, and act as receptors for signaling molecules, pathogens, and toxins. The specific structure of the N-glycan can profoundly influence the function of the protein to which it is attached. Therefore, N-acetylglucosamine serves as the foundational building block for the elaborate carbohydrate structures that adorn the cell surface, playing a vital role in how a cell interacts with its environment.
Regulation of Notch Receptor Specificity through this compound Attachment
This compound (GlcNAc) plays a crucial role in regulating the specificity of Notch receptors, which are critical for cell-cell communication and developmental processes. This regulation is primarily achieved through a post-translational modification known as O-GlcNAcylation, where a single GlcNAc molecule is attached to serine or threonine residues of proteins.
The extracellular domain of Notch receptors contains multiple epidermal growth factor-like (EGF) repeats, which are subject to various forms of glycosylation, including the attachment of O-linked GlcNAc. nih.gov This modification can influence how Notch receptors interact with their ligands, such as Delta and Jagged. einsteinmed.edu The addition of O-GlcNAc to the EGF repeats of Notch receptors is catalyzed by the enzyme O-GlcNAc transferase (OGT). frontiersin.org
Research has demonstrated that O-GlcNAcylation of Notch EGF repeats is a functional modification that regulates Notch signaling. nih.gov Specifically, this modification is required for optimal stimulation of the receptor by Delta-like ligands (DLL). nih.gov Studies have shown that in the absence of the enzyme responsible for this specific glycosylation (EOGT), the binding of ligands like DLL1 and DLL4 to Notch receptors is reduced, leading to impaired ligand-induced Notch signaling. nih.govnih.gov Interestingly, the binding of another ligand, JAG1, is not affected, indicating that O-GlcNAcylation contributes to the specificity of ligand recognition. nih.govnih.gov
The functional consequence of this regulation is evident in developmental processes such as angiogenesis. Global or endothelial cell-specific deletion of the EOGT gene results in defective retinal angiogenesis, a phenotype similar to that caused by reduced Notch signaling. nih.govnih.gov This underscores the importance of O-GlcNAc on Notch receptors for mediating ligand-induced signaling required for normal vascular development. nih.govnih.gov Furthermore, O-glycans, including O-GlcNAc, act synergistically to promote Notch signaling in processes like lymphoid and myeloid differentiation. frontiersin.orgashpublications.org
Involvement in Cell Signaling Pathways
This compound is a key player in cellular nutrient sensing, primarily through its role in the hexosamine biosynthetic pathway (HBP). This pathway integrates various metabolic inputs, including glucose, amino acids, fatty acids, and nucleotides, to produce the high-energy donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). royalsocietypublishing.orgnih.gov The levels of UDP-GlcNAc fluctuate with nutrient availability, and this molecule is used by O-GlcNAc transferase (OGT) to modify a vast number of intracellular proteins through O-GlcNAcylation. royalsocietypublishing.orgnih.gov
This dynamic post-translational modification acts as a "nutrient sensor" or "rheostat," allowing cells to adapt their functions in response to metabolic changes. nih.govresearchgate.net When nutrients are abundant, UDP-GlcNAc levels rise, leading to increased O-GlcNAcylation of target proteins. Conversely, under nutrient deprivation, O-GlcNAcylation levels decrease. nih.gov This modification can alter the activity, stability, and subcellular localization of proteins involved in key signaling pathways, including those related to insulin (B600854) signaling. royalsocietypublishing.org
The interplay between O-GlcNAcylation and another major signaling modification, phosphorylation, is a critical aspect of its role as a nutrient sensor. nih.gov These two modifications can compete for the same or nearby serine/threonine residues on proteins, creating a complex regulatory network that fine-tunes cellular responses to metabolic cues. nih.gov O-GlcNAcylation has been shown to modify many proteins within the insulin signaling pathway, thereby affecting downstream processes like glucose uptake. royalsocietypublishing.org
This compound and its associated O-GlcNAcylation have a significant influence on cell cycle progression and the cellular response to stress. O-GlcNAcylation is a dynamic process that has been implicated in the regulation of numerous cellular functions, including transcription, translation, and signal transduction, all of which are integral to the cell cycle. nih.govnih.gov Some studies have shown that specific lectins that bind to N-acetyl-D-glucosamine can induce cell cycle arrest at the G2/M phase. nih.gov
In the context of cellular stress, O-GlcNAcylation acts as a crucial adaptive mechanism. nih.gov A wide range of cellular stressors, including heat shock, oxidative stress, and ethanol (B145695) stress, lead to a dynamic increase in global O-GlcNAc levels. nih.govnih.gov This "O-GlcNAc-mediated stress response" is a conserved process that promotes cell survival. nih.gov By modifying thousands of cellular proteins, O-GlcNAcylation helps to reprogram cellular pathways to cope with injurious conditions. nih.gov
The protective effects of increased O-GlcNAcylation during stress are multifaceted. It can regulate the expression of heat shock proteins (HSPs), which are molecular chaperones that help to maintain protein integrity during stress. nih.gov Furthermore, O-GlcNAcylation can modulate inflammatory signaling pathways that are often activated during the stress response. nih.gov However, it's important to note that while a moderate increase in O-GlcNAcylation is cytoprotective, excessive or prolonged elevation can become detrimental to cell function. nih.gov
| Cellular Process | Role of this compound (via O-GlcNAcylation) | Key Findings |
| Cell Cycle | Regulation of progression | Specific GlcNAc-binding lectins can cause G2/M phase arrest. nih.gov |
| Stress Response | Adaptive and protective mechanism | Increased O-GlcNAcylation in response to various stressors promotes cell survival. nih.gov |
| Heat Shock Proteins | Regulation of expression | O-GlcNAcylation can influence the induction of HSPs. nih.gov |
| Inflammation | Modulation of signaling | O-GlcNAcylation can regulate inflammatory pathways activated by stress. nih.gov |
N-acetyl-D-glucosamine plays a significant role in regulating the homeostasis of the intestine, including the activity of intestinal stem cells. nih.govnih.gov Studies have indicated that dietary supplementation with N-acetyl-D-glucosamine can promote the proliferation of intestinal stem cells. nih.gov This can have a positive effect on the growth and development of the intestinal tract, particularly in models of intestinal atrophy. nih.gov
The O-GlcNAcylation process, which is dependent on N-acetyl-D-glucosamine, is also implicated in intestinal homeostasis. Reduced levels of protein O-GlcNAcylation in intestinal epithelial cells have been observed in inflammatory bowel disease (IBD) patients. embopress.org Deficiencies in intestinal epithelial O-GlcNAcylation can lead to a more permeable epithelial barrier, dysfunction of specialized intestinal cells like Paneth cells, and an imbalance in the gut microbiota, all of which can predispose to gut inflammation. embopress.org Conversely, increasing O-GlcNAcylation levels can enhance barrier function. embopress.org O-GlcNAcylation also acts as a regulator of the differentiation of certain enteroendocrine cells from their progenitors, linking nutrient and microbial cues to the development of these specialized intestinal cells. nih.gov
Contribution to Cellular and Tissue Architecture
This compound is a fundamental building block for major components of the extracellular matrix (ECM) and connective tissues. casi.orgetprotein.comnih.gov It is a key monomeric unit of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. drugbank.com One of the most prominent GAGs is hyaluronic acid (hyaluronan), a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. nih.govnutrafoods.eu
Hyaluronic acid is a critical component of the ECM, where it contributes to the structural integrity of tissues. nih.gov Its ability to attract and retain large amounts of water provides tissues with hydration, turgor, and resilience against compressive forces. nih.govyoutube.com This property is particularly important in tissues like cartilage and skin. etprotein.comnih.gov
Structural Component of Bacterial Cell Walls (Peptidoglycan, Teichoic Acids)
This compound (GlcNAc) is a fundamental building block in the intricate architecture of bacterial cell walls, contributing significantly to their structural integrity and function. It is a key constituent of two major polymers: peptidoglycan and, in Gram-positive bacteria, teichoic acids.
Peptidoglycan:
The primary structural role of GlcNAc in bacterial cell walls is as one of the two alternating amino sugar units that form the glycan backbone of peptidoglycan, also known as murein. wikipedia.orgsigmaaldrich.comvetbact.org This polysaccharide chain consists of repeating disaccharide units of this compound and N-acetylmuramic acid (MurNAc) linked by β-(1,4)-glycosidic bonds. wikipedia.orgsigmaaldrich.comglycopedia.eu The resulting linear glycan strands provide the fundamental framework of the cell wall.
Attached to the N-acetylmuramic acid residues are short peptide chains, typically composed of three to five amino acids. wikipedia.orgvetbact.org These peptide stems are then cross-linked to the peptide chains of adjacent glycan strands, creating a robust, mesh-like structure that encases the bacterial cell. wikipedia.org This cross-linking is crucial for the mechanical strength of the cell wall, enabling the bacterium to withstand internal osmotic pressure and maintain its shape. wikipedia.orgsigmaaldrich.comvetbact.org
The thickness of the peptidoglycan layer varies between different types of bacteria. In Gram-positive bacteria, the cell wall is composed of a thick, multilayered peptidoglycan sacculus, which can constitute up to 90% of the cell wall's dry weight. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer, representing only about 10% of the cell wall's dry weight. wikipedia.orgsigmaaldrich.com
Table 1: Comparison of Peptidoglycan Structure in Gram-Positive and Gram-Negative Bacteria
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Peptidoglycan Layer Thickness | 20-80 nm | 7-8 nm |
| Percentage of Cell Wall Dry Weight | 40-90% | ~10% |
| Cross-linking | Highly cross-linked | Less cross-linked |
| Associated Molecules | Teichoic acids, lipoteichoic acids | Outer membrane, lipoproteins |
Teichoic Acids:
Fungal Cell Wall Chitin (B13524) Synthesis
This compound is the essential monomeric unit for the synthesis of chitin, a major structural polysaccharide in the cell walls of most fungi. nih.govwikipedia.org Chitin is a linear polymer composed of β-(1,4)-linked this compound residues. nih.gov This homopolymer provides rigidity and mechanical strength to the fungal cell wall, analogous to the role of peptidoglycan in bacteria.
The synthesis of chitin is a highly regulated enzymatic process. The precursor for chitin synthesis is UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized in the cytoplasm. This activated form of GlcNAc serves as the donor substrate for a family of enzymes called chitin synthases. These enzymes are typically integral membrane proteins that catalyze the transfer of the GlcNAc moiety from UDP-GlcNAc to a growing chitin chain at the cell surface.
The process of chitin synthesis is critical for fungal growth, morphogenesis, and cell division. For instance, in filamentous fungi, chitin synthesis is concentrated at the hyphal tips, enabling polarized growth. In yeast, chitin deposition is precisely controlled during bud formation and septum closure. The structural integrity provided by chitin is vital for maintaining cell shape and protecting the fungus from osmotic stress.
Poly-beta-(1,6)-N-acetyl-D-glucosamine (PNAG) in Biofilm Formation
Beyond its role in cell wall structure, a distinct polymer of this compound, known as poly-β-(1,6)-N-acetyl-D-glucosamine (PNAG), plays a crucial role in the formation of bacterial biofilms. nih.gov Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS). PNAG is a major component of the EPS matrix in a wide range of both Gram-positive and Gram-negative bacteria.
PNAG is a linear homopolymer of β-(1,6)-linked this compound residues. The synthesis of PNAG is mediated by the products of the pgaABCD operon. The PgaC and PgaD proteins are thought to form the glycosyltransferase complex responsible for polymerizing GlcNAc into the PNAG chain.
Once synthesized, PNAG is often partially de-N-acetylated by the PgaB protein, resulting in a polymer containing both N-acetyl-D-glucosamine and D-glucosamine residues. nih.gov This partial deacetylation is critical for the function of PNAG in biofilm formation, as it imparts a positive charge to the polymer, facilitating its export and interaction with the negatively charged bacterial cell surface and other matrix components. nih.gov
Table 2: Key Polymers Containing this compound
| Polymer | Monomeric Unit | Linkage | Organism(s) | Function |
| Peptidoglycan | This compound & N-acetylmuramic acid | β-(1,4) | Bacteria | Bacterial cell wall structure |
| Chitin | This compound | β-(1,4) | Fungi | Fungal cell wall structure |
| PNAG | This compound | β-(1,6) | Bacteria | Biofilm formation |
N Acetyl Beta D Glucosamine in Disease Pathogenesis and Therapeutic Research
Immunological Implications of N-ACETYL-beta-D-GLUCOSAMINE
This compound (GlcNAc), a fundamental amino sugar, plays a critical role in various physiological processes, including the modulation of the immune system. Its influence extends from the direct activity of immune cells and the production of signaling molecules to its involvement in complex inflammatory diseases and autoimmune responses. Furthermore, as a key component of glycans, it is central to the interactions between hosts and pathogens.
Modulation of Immune Cell Activity and Cytokine Production
This compound is a key modulator of immune cell function, influencing the development, proliferation, and activation of essential immune cells. casi.org It supports the function of T cells, B cells, macrophages, and neutrophils through a post-translational modification process known as O-GlcNAcylation. casi.org This process is integral to maintaining a balanced immune response.
One of the significant mechanisms by which GlcNAc exerts its effects is through the promotion of N-glycan branching. This modification is crucial for the proper functioning of various immune cells, including T cells, natural killer cells, and dendritic cells. casi.org By enhancing N-glycan branching, GlcNAc supports the activity of anti-inflammatory T regulatory (Treg) cells. casi.orgcuratedwellness.com Concurrently, it helps to mitigate the excessive activation of pro-inflammatory Th1 and Th17 cells, which are often implicated in autoimmune conditions. casi.orgcuratedwellness.com In mouse models of rheumatoid arthritis, dietary supplementation with this compound led to healthier immune cytokine levels, with lower levels of IL-10, IL-2, and TGF-β1. curatedwellness.com
Research has also shown that glucosamine (B1671600), a related compound, can impede the differentiation of Th1, Th2, and iTreg cells while promoting Th17 differentiation by down-regulating the N-linked glycosylation of CD25, a critical component of the IL-2 receptor. nih.govresearchgate.netreddit.commdpi.com This interference with IL-2 signaling pathways underscores the nuanced control that this compound and related molecules can exert over T cell differentiation and function. nih.govmdpi.com
In a mechanistic trial involving patients with multiple sclerosis, oral GlcNAc administration was found to dose-dependently lower serum levels of the pro-inflammatory cytokines IFNγ, IL-17, and IL-6. nih.gov This suggests a direct impact on cytokine production in a human disease context.
| Immune Cell/Cytokine | Effect of this compound | Mechanism |
|---|---|---|
| T regulatory (Treg) cells | Supports activity | Enhances N-glycan branching |
| Th1 and Th17 cells | Mitigates excessive activation | Enhances N-glycan branching |
| IFNγ, IL-17, IL-6 | Lowers serum levels | Observed in multiple sclerosis patients |
| IL-10, IL-2, TGF-β1 | Lowers levels | Observed in rheumatoid arthritis mouse models |
Role in Inflammatory Processes
This compound has demonstrated significant anti-inflammatory properties in various studies. nih.gov It is considered a modulator of inflammatory responses, contributing to the balance of the immune system and the maintenance of healthy tissues. casi.orgcuratedwellness.com Its role in forming essential components of connective tissues and the mucosal barrier of the gut contributes to healthy inflammatory responses. casi.org
In preclinical studies using mouse models of inflammation induced by lipopolysaccharide (LPS), this compound and its derivatives have been shown to significantly decrease the serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnbinno.comresearchgate.net Furthermore, these compounds have been observed to inhibit the migration of leukocytes to the lungs and peritoneal cavity, a key process in the inflammatory cascade. nbinno.comresearchgate.net This suggests a broad action against the mechanisms of inflammation. nbinno.com
The anti-inflammatory effects of this compound are thought to be linked to the modulation of O-GlcNAcylation, a post-translational modification of proteins that plays a crucial role in regulating various cellular processes, including signal transduction and the cellular stress response. nih.govnbinno.com
Autoimmune Responses and Molecular Mimicry
Molecular mimicry, where similarities between foreign and self-peptides lead to a cross-reactive immune response, is a key mechanism in the development of autoimmunity. nih.gov this compound, as a component of microbial antigens, has been implicated in this process in several autoimmune diseases.
Acute rheumatic fever (ARF) and its severe manifestation, rheumatic heart disease (RHD), are autoimmune sequelae of Group A Streptococcus (GAS) pharyngitis. frontiersin.orgnih.govnih.gov In these conditions, a process of molecular mimicry occurs where antibodies and T cells that target streptococcal antigens cross-react with host tissues, particularly in the heart and brain. frontiersin.org
This compound is the immunodominant epitope of the group A carbohydrate antigen of Streptococcus. frontiersin.orgnih.govnih.gov Studies have shown that in patients with RHD and Sydenham chorea (a neurological manifestation of ARF), there is a significant elevation of the IgG2 subclass of antibodies directed against GlcNAc. frontiersin.orgnih.govnih.gov This specific IgG2 response to GlcNAc distinguishes ARF from uncomplicated pharyngitis. frontiersin.orgnih.govnih.gov Furthermore, immunohistochemical analysis of heart tissues from RHD patients reveals strong deposition of IgG2, coinciding with the presence of IL-17A and IFN-γ, suggesting a cooperative role of Th17 and Th1 cells in the pathogenesis. frontiersin.org This highlights GlcNAc-specific IgG2 as a potential key player in the initial stages of the autoimmune response leading to RHD. frontiersin.org
| Patient Group | GlcNAc-Specific IgG Subclass Response | Significance |
|---|---|---|
| Rheumatic Heart Disease (RHD) | Significantly elevated IgG2 | Distinguishes from uncomplicated pharyngitis; pathogenic role suggested |
| Sydenham Chorea (SC) | Significantly elevated IgG2 | Links neurological manifestation to GlcNAc-specific autoimmunity |
| Uncomplicated Pharyngitis | Predominantly IgG1 and IgG3 | Non-pathogenic response |
In the context of Type 1 Diabetes (T1D), an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells, this compound-specific antibodies have been shown to have a protective role. Research in non-obese diabetic (NOD) mice, a model for human T1D, has demonstrated that neonatal immunization with Group A Streptococcus can suppress the development of the disease. nih.govnih.gov
This protection is mediated by the clonal expansion of GlcNAc-specific B-1 B cells, which produce natural IgM antibodies. nih.govnih.govresearchgate.net These B-1 B cell-derived antibodies recognize GlcNAc-containing antigens on pancreatic beta cells. nih.govnih.govuab.edu The binding of this GlcNAc-specific IgM to apoptosis-associated beta-cell antigens is thought to suppress the activation of diabetogenic T-cells. nih.govnih.govresearchgate.net The adoptive transfer of these GlcNAc-reactive B-1 B cells has been shown to significantly delay the onset of T1D in recipient mice. nih.govnih.govresearchgate.net These findings suggest that the natural antibody repertoire, particularly GlcNAc-specific antibodies, can play a protective role in the pathogenesis of T1D. nih.govnih.gov
Glycan Antigen Determinants in Host-Pathogen Interactions
Glycans, including those containing this compound, are crucial in the interactions between hosts and pathogens. frontiersin.orgresearchgate.net These complex carbohydrates on the surface of both host cells and microbes act as key recognition molecules that can mediate microbial attachment, invasion, and immune evasion. frontiersin.org
Pathogens can express proteins that bind to glycosaminoglycans (GAGs) on host cell surfaces, facilitating infection. frontiersin.org For example, many viruses, bacteria, and protozoa utilize host heparan sulfate (B86663) for initial attachment. frontiersin.org The specific sulfation patterns of these GAGs can determine the binding specificity of pathogens. nih.gov
Conversely, the host immune system has evolved to recognize microbial glycans as pathogen-associated molecular patterns (PAMPs). Host lectins can bind to components of the pathogen cell wall, such as peptidoglycans and polysaccharides, to trigger an immune response. nih.gov
Pathogens, in turn, have developed strategies to evade this recognition. Some bacteria can camouflage their surface structures by modifying them with altered glycans. For instance, a strain of Pseudomonas syringae modifies its flagellin (B1172586) with a terminal N-acetyl-d-glucosamine, which shields it from digestion by a host glycosidase, thereby preventing the release of immunogenic fragments. acs.org This illustrates the dynamic "arms race" at the molecular level, where subtle changes in glycan composition, such as the presence of this compound, can provide a significant evolutionary advantage to the pathogen. acs.org
Gastrointestinal Health and Disorders
This compound (GlcNAc) is a monosaccharide that plays a significant role in the structure and function of the gastrointestinal system. It is a derivative of glucose and a fundamental component of various biological structures within the gut. curatedwellness.comcaringsunshine.comwikipedia.org Research has increasingly focused on its role in maintaining gut health and its potential therapeutic applications in various gastrointestinal disorders.
The intestinal mucus layer serves as a critical barrier, protecting the underlying epithelial cells from pathogens and harmful substances. casi.orgnih.gov this compound is a vital building block for glycosaminoglycans (GAGs), which are essential for forming this protective mucus barrier. caringsunshine.comcasi.orgcaringsunshine.comcaringsunshine.com It contributes to the production of mucin, the primary glycoprotein (B1211001) component of mucus, thereby supporting the structural integrity and function of the intestinal mucosa. curatedwellness.comcasi.orgyourdayly.com
Studies have demonstrated that GlcNAc can help repair and strengthen the gut's mucosal lining. bdpsjournal.orgndcare.ca In a rat model of irritable bowel syndrome with diarrhea (IBS-D), treatment with GlcNAc led to a more normal microscopic structure of the intestinal mucosa. bdpsjournal.orgresearchgate.net This included improvements in the microvilli and tight junctions of intestinal epithelial cells. bdpsjournal.orgresearchgate.net The treatment also lowered the levels of D-lactic acid and diamine oxidase (DAO) activity, which are markers for increased intestinal permeability, suggesting an enhancement of the intestinal mucosal barrier function. bdpsjournal.orgresearchgate.net
The gut microbiota plays a crucial role in health and disease. This compound can influence the composition and function of this complex microbial community. The intestinal mucus, rich in GlcNAc-containing glycans, provides a nutrient source for various gut bacteria. casi.orgnih.gov Certain species within the gut microbiota produce enzymes, such as N-acetylglucosaminidases, that can release GlcNAc from these glycans, utilizing it as a carbon and nitrogen source. nih.gov This metabolic activity can shape the microbial ecosystem. For instance, Bifidobacterium longum subsp. infantis, a common bacterium in the gut of breast-fed infants, can utilize GlcNAc released from human milk oligosaccharides. nih.gov
Furthermore, GlcNAc appears to be an energy source for beneficial microorganisms within the microbiota, which may contribute to its protective effects on the intestinal tract. rootsofhealthsc.com The availability of mucus-derived sugars like GlcNAc can influence the balance of gut bacteria, potentially favoring the growth of commensal species over pathogens.
Bacterial biofilms are structured communities of bacteria that can adhere to surfaces, including the intestinal lining. Biofilm formation by pathogenic bacteria can contribute to their colonization and persistence in the gut, playing a role in diseases like inflammatory bowel disease. researchgate.netnih.gov
Research has shown that this compound can modulate the formation of bacterial biofilms. A study focusing on adherent and invasive Escherichia coli (AIEC), a strain associated with Crohn's disease, found that GlcNAc can reduce biofilm formation. nih.govresearchgate.netnih.gov The study demonstrated that the addition of GlcNAc, or the mutation of the nagC gene which regulates GlcNAc catabolism, led to a reduction in biofilm formation by the AIEC strain LF82. nih.govresearchgate.net This suggests that GlcNAc can influence the virulence properties of pathogenic E. coli in the intestine. researchgate.net
Inflammatory bowel diseases (IBD), including Crohn's disease and ulcerative colitis, are characterized by chronic inflammation of the gastrointestinal tract and a compromised intestinal barrier. caringsunshine.comcaringsunshine.com this compound has shown promise as a therapeutic agent in IBD due to its role in repairing the gut lining and its anti-inflammatory properties. caringsunshine.comndcare.ca
Several small clinical studies and case reports have suggested potential benefits of GlcNAc in IBD patients. caringsunshine.comcaringsunshine.comcaringsunshine.com In a pilot study, oral administration of GlcNAc to children with severe, treatment-resistant IBD (10 with Crohn's disease and 2 with ulcerative colitis) resulted in clear improvement in eight of the twelve children. nih.gov For those with symptomatic Crohn's strictures, only three out of seven required surgery over a mean follow-up of over 2.5 years. nih.gov Rectal administration in children with distal ulcerative colitis or proctitis also showed improvement in some cases. nih.gov Biopsies from treated children showed histological improvement and an increase in epithelial and lamina propria glycosaminoglycans. nih.gov
Table 1: Summary of Clinical Findings on this compound in IBD
| Study Population | Intervention | Key Findings | Reference |
|---|---|---|---|
| 12 children with severe treatment-resistant IBD | Oral GlcNAc (3-6 g/day) | 8 of 12 showed clear improvement; reduced need for surgery in Crohn's strictures. | nih.gov |
| 9 children with distal ulcerative colitis/proctitis | Rectal GlcNAc | 2 induced remission, 3 showed clear improvement. | nih.gov |
| 34 adults with IBD | Oral GlcNAc (6 g/day) for 4 weeks | 88.1% reported reduced symptoms; 49% reduction in symptom scores. | casi.org |
This compound also plays a role in the development and function of the intestine, including nutrient absorption. A study on weaned piglets investigated the effects of dietary GlcNAc supplementation on intestinal function. nih.govnih.gov While it did not significantly affect growth performance, the study found that GlcNAc promoted the growth and development of the intestinal tract. nih.govnih.gov
Specifically, supplementation with 1 g/kg of GlcNAc significantly increased the apparent digestibility of nutrients and the mRNA abundance of nutrient transporters. nih.govnih.gov It also led to an increase in the ileal villus height to crypt depth ratio, which is an indicator of improved gut health and absorptive capacity. nih.gov In vitro studies using intestinal organoids further showed that GlcNAc increased the expression of Mucin 2 (Muc2) and markers for intestinal stem cells, suggesting that it promotes intestinal development and nutrient absorption by affecting the activity of these cells. nih.govnih.gov
Neurological Functions and Disorders
Beyond the gastrointestinal tract, this compound has been implicated in neurological functions and has emerged as a potential therapeutic agent for certain neurological disorders. It is involved in a process called O-GlcNAcylation, where GlcNAc is added to proteins, which can regulate their function, similar to phosphorylation. wikipedia.org This process is crucial in various cellular functions, including those in the nervous system.
Recent research has highlighted the potential of GlcNAc in the context of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. uci.edunih.gov Previous studies in animal models suggested that GlcNAc could suppress brain inflammation and promote the regrowth of the myelin sheath. uci.edu
A mechanistic clinical trial investigated the effects of GlcNAc in MS patients who were already receiving standard immunotherapy. uci.edu The study found that the supplementation was safe and led to a reduction in multiple markers of inflammation and neurodegeneration. uci.edu Notably, a sustained improvement in neurological function was observed in 30% of the patients. uci.edu These findings suggest that GlcNAc can target chronic-active brain inflammation and neurodegeneration, aspects of MS that are not fully addressed by current therapies. nih.gov
Table 2: Investigated Effects of this compound in Multiple Sclerosis
| Study Aspect | Findings | Reference |
|---|---|---|
| Pre-clinical Models | Suppressed brain inflammation, promoted remyelination, and slowed brain degeneration. | uci.edu |
| Clinical Trial Safety | Found to be safe in MS patients on existing immunotherapy. | uci.edu |
| Biomarkers | Reduced multiple markers of inflammation and neurodegeneration. | uci.edu |
| Neurological Function | Sustained reduction in neurological disability in 30% of patients. | uci.edu |
N-Acetyl-D-Glucosamine Kinase (NAGK) in Neuronal Development and Axonal Growth
N-Acetyl-D-glucosamine kinase (NAGK) has been identified as a crucial component in the development of the nervous system, playing a structural, enzyme activity-independent role in the growth of neurons. nih.govresearchgate.net Research has demonstrated that NAGK is distributed throughout neurons during the early stages of development, specifically up to developmental stage 3, which is characterized by axonal outgrowth. nih.govresearchgate.net As the neuron matures into stage 4 (dendritic outgrowth) and stage 5 (mature), the expression of NAGK in the axons significantly decreases. nih.govresearchgate.net
The localization of NAGK within the neuron suggests its involvement in key developmental processes. Immunocytochemistry has revealed that NAGK colocalizes with tubulin in hippocampal neurons and with the Golgi apparatus in the somata, dendrites, and nascent axons. nih.gov This colocalization points to a functional relationship with the cytoskeleton and protein trafficking machinery. Further investigation has shown a tripartite interaction between NAGK, dynein (a motor protein), and the Golgi apparatus in growing axons, which is considered instrumental during early axonal development. nih.govresearchgate.netnih.gov
Experimental studies have provided further evidence for the role of NAGK in axonal growth. Overexpression of the NAGK gene, including its kinase mutants, resulted in increased axonal lengths. nih.govresearchgate.netnih.gov Conversely, the knockdown of NAGK using small hairpin (sh)RNA led to a reduction in axonal lengths. nih.govresearchgate.netnih.gov These findings underscore the structural importance of NAGK in promoting the elongation of axons during neuronal development.
Modulation of Neuroinflammation and Neurodegeneration in Multiple Sclerosis
This compound (GlcNAc) has emerged as a significant modulator of the pathological processes in multiple sclerosis (MS), a chronic autoimmune disorder of the central nervous system. ucihealth.org Research indicates that GlcNAc can suppress brain inflammation, slow brain degeneration, and promote the regrowth of the myelin sheath that protects nerve fibers. multiplesclerosisnewstoday.com In MS, chronic-active brain inflammation, failure of remyelination, and subsequent neurodegeneration are major challenges that persist despite current immunotherapies. nih.gov
A clinical trial investigating the effects of oral GlcNAc in MS patients already receiving glatiramer acetate, an immunomodulatory therapy, demonstrated that the supplement was safe and led to a reduction in markers of inflammation and neurodegeneration. ucihealth.org Notably, 30% of the patients in the trial experienced a sustained reduction in neurological disability. ucihealth.org The study's findings suggest that GlcNAc may address the residual chronic-active neuroinflammation that is not effectively targeted by current treatments. ucihealth.orguci.edu
The mechanism of action of GlcNAc involves the modulation of N-glycan branching on cell surface proteins, which in turn regulates the activity of immune cells. nih.gov In animal models of MS, GlcNAc has been shown to cross the blood-brain barrier, increase N-glycan branching, and suppress inflammatory demyelination by T and B cells. nih.gov Furthermore, low levels of endogenous GlcNAc have been associated with increased clinical severity, larger demyelination lesion size, and neurodegeneration in MS patients. nih.govnih.gov
A mechanistic trial revealed that oral GlcNAc therapy in MS patients led to a dose-dependent decrease in the serum levels of pro-inflammatory cytokines such as IFNγ, IL-17, and IL-6. researchgate.net It also reduced the levels of serum neurofilament light chain (sNfL), a biomarker for neurodegeneration. nih.gov These findings highlight the potential of GlcNAc to mitigate both the inflammatory and degenerative aspects of MS. ucihealth.org
Table 1: Effects of this compound on Inflammatory and Neurodegenerative Markers in Multiple Sclerosis
| Marker | Effect of Oral GlcNAc | Reference |
| Neurological Disability | Sustained reduction in 30% of patients | ucihealth.org |
| Inflammatory Cytokines (IFNγ, IL-17, IL-6) | Dose-dependent reduction in serum levels | researchgate.net |
| Serum Neurofilament Light Chain (sNfL) | Reduction in elevated levels | nih.gov |
| T-helper-1 (TH1) and TH17 Responses | Suppression | nih.gov |
Potential for Myelin Repair Mechanisms
A critical aspect of multiple sclerosis is the damage to the myelin sheath, which insulates nerve fibers and is essential for proper nerve signal conduction. The failure of remyelination contributes to permanent neurological damage. escholarship.org this compound has shown promise in promoting myelin repair. mdc-berlin.de
Preclinical studies in mouse models have demonstrated that oral GlcNAc can activate myelin stem cells, also known as oligodendrocyte precursor cells, to promote both primary myelination and myelin repair. mdc-berlin.depharmacytimes.com In a model of toxin-induced demyelination, oral administration of GlcNAc was found to prevent neuro-axonal damage by stimulating myelin repair. escholarship.org The extent of remyelination was observed to be time-dependent, with a more significant increase after four weeks of treatment compared to one week. nih.gov
The underlying mechanism involves the regulation of N-glycan branching, for which GlcNAc is a rate-limiting metabolite. escholarship.org By increasing N-glycan branching, GlcNAc can trigger the differentiation of oligodendrocyte precursor cells, the cells responsible for producing myelin. nih.gov This effect is mediated through the inhibition of platelet-derived growth factor receptor-α (PDGFRα) endocytosis. escholarship.org
Furthermore, research has established a correlation between endogenous serum GlcNAc levels and the extent of myelin damage in MS patients. escholarship.org Lower levels of a serum marker for GlcNAc were found to be associated with imaging markers of demyelination and microstructural damage. escholarship.org This suggests that a deficiency in GlcNAc may contribute to the progressive nature of the disease and that supplementation could be a viable neuroprotective strategy. nih.gov
Table 2: Research Findings on this compound and Myelin Repair
| Study Type | Model/Subject | Key Findings | Reference |
| Preclinical | Mouse models | GlcNAc activates myelin stem cells to promote primary myelination and myelin repair. | mdc-berlin.depharmacytimes.com |
| Preclinical | Toxin-induced demyelination in mice | Oral GlcNAc prevents neuro-axonal damage by driving myelin repair. | escholarship.org |
| Clinical | Multiple Sclerosis patients | Endogenous serum GlcNAc levels inversely correlated with imaging measures of demyelination and microstructural damage. | escholarship.org |
Musculoskeletal System and Joint Health
Mechanisms of Cartilage Metabolism and Regeneration
This compound is a fundamental component of the macromolecules that form the structure of articular cartilage. nih.gov As an amino sugar, it serves as a building block for glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate and hyaluronic acid, which are integral to the cartilage matrix and synovial fluid. nih.govnih.gov The presence of these GAGs, incorporated into proteoglycans, is crucial for the resilience and shock-absorbing properties of cartilage. drugbank.com
The mechanism of action of GlcNAc in cartilage metabolism involves its incorporation into these essential structural molecules. nih.gov In vitro studies have shown that glucosamine can stimulate chondrocytes, the cells responsible for maintaining cartilage, to produce more aggrecan, a major proteoglycan in cartilage. drugbank.com It also enhances the production of hyaluronic acid in synovium explants. nih.gov
Research suggests that GlcNAc may help to improve cartilage metabolism by suppressing the degradation of type II collagen, a key structural protein in cartilage. nih.gov This chondroprotective effect is vital in conditions like osteoarthritis, where there is a progressive loss of cartilage. By providing the necessary precursors for the synthesis of cartilage components, GlcNAc may help to shift the balance from catabolic (breakdown) to anabolic (synthesis) processes within the joint. nih.gov
Therapeutic Potential in Osteoarthritis and Rheumatoid Arthritis
The therapeutic potential of this compound in joint disorders like osteoarthritis (OA) and rheumatoid arthritis (RA) has been the subject of numerous studies. In OA, a degenerative joint disease, GlcNAc is widely used as a dietary supplement to alleviate symptoms and support joint health. nih.gov Several clinical trials have investigated the efficacy of GlcNAc and other glucosamine derivatives in managing OA.
For instance, studies have shown that daily supplementation with 500–1,000 mg of NAG can improve type II cartilage metabolism by promoting synthesis and reducing degradation. nutrafoods.eu A randomized, double-blind, placebo-controlled trial demonstrated that a combination of 100 mg of NAG and 180 mg of chondroitin sulphate daily for six months improved knee function in patients with knee pain. nutrafoods.eu Another study found that a soymilk drink containing 1,000 mg or more of NAG, consumed daily for two months, reduced pain and improved range of motion in individuals with knee joint impairment. nutrafoods.eu
While some meta-analyses have reported beneficial effects of glucosamine on OA symptoms, others have found the evidence to be less conclusive. nutrafoods.eunih.gov The variability in outcomes may be related to the specific formulation of glucosamine used and the quality of the clinical trials. nih.gov
In the context of rheumatoid arthritis, an autoimmune condition causing joint inflammation, early research suggests that glucosamine may help to improve symptoms such as joint pain and swelling. caldic.com A study on RA mouse models found that N-acetyl-D-glucosamine had suppressive effects on the disease. nih.gov Interestingly, the mechanism of action appeared to differ from that of glucosamine hydrochloride, with GlcNAc administration leading to a significant increase in the serum concentrations of the anti-inflammatory cytokine IL-10, as well as TGF-β1 and IL-2. nih.gov
Table 3: Clinical Studies on this compound in Osteoarthritis
| Study Design | Intervention | Duration | Key Outcomes | Reference |
| Randomized, double-blind, placebo-controlled | 500-1,000 mg/day of NAG | 16 weeks | Improved type II cartilage metabolism | nutrafoods.eu |
| Randomized, double-blind, placebo-controlled | 100 mg NAG + 180 mg chondroitin sulphate daily | 6 months | Improved knee function | nutrafoods.eu |
| Open-label | Soymilk with ≥1,000 mg NAG daily | 2 months | Reduced pain, improved range of motion | nutrafoods.eu |
Roles in Oncological Research
The role of this compound and related compounds in cancer research is an emerging area of investigation with some intriguing findings. Glucosamine has been shown to inhibit the proliferation of various tumor cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov
One study focused on the effect of D-GlcNAc on breast cancer cells. nih.gov The administration of D-GlcNAc led to an increase in apoptosis and the expression of Fas, a protein involved in triggering cell death, in malignant breast cancer cells. nih.gov In a xenograft mouse model of breast cancer, daily intraperitoneal administration of D-GlcNAc significantly reduced tumor size, mitosis, and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Molecular docking analysis also suggested a high binding affinity of D-GlcNAc to the HER2 protein, a key player in tumor progression. nih.gov
In the context of non-small cell lung cancer (NSCLC), N-acetyl-glucosamine has been found to sensitize cancer cells to TRAIL-induced apoptosis. karger.com TRAIL is a potential anti-cancer agent, but many NSCLC cells are resistant to its effects. karger.com The combination of GlcNAc and TRAIL was shown to be effective both in vitro and in vivo. karger.com
Aberrant Glycosylation Patterns in Cancer Progression
Alterations in the glycosylation of proteins and lipids are a well-established hallmark of cancer progression and oncogenesis. nih.gov this compound (GlcNAc) is a fundamental monosaccharide involved in the synthesis of complex carbohydrate structures known as glycans. nih.gov Aberrant N-glycosylation, in particular, has a significant impact on cancer development, including processes like cell signaling, invasion, and metastasis. nih.gov
One of the most notable changes in cancer is the alteration in N-glycan branching. The enzyme N-acetylglucosaminyltransferase V (GnT-V) is responsible for synthesizing the β1–6 GlcNAc-branching structure on N-glycans. researchgate.net Elevated expression of this branched structure is highly correlated with cancer cell migration, invasion, and metastasis in various types of cancer. nih.govresearchgate.net
Conversely, another type of modification, the attachment of a bisecting GlcNAc residue catalyzed by the glycosyltransferase MGAT3, has been shown to be dysregulated in cancer. frontiersin.org In breast cancer cells, for example, the levels of bisecting GlcNAc on key proteins like the Epidermal Growth Factor Receptor (EGFR) are significantly decreased compared to normal epithelial cells. frontiersin.org Overexpression of MGAT3 in breast cancer cells, which increases the bisecting N-GlcNAc on EGFR, has been shown to suppress malignant phenotypes by inhibiting EGFR/Erk signaling, leading to reduced cell proliferation, migration, and clonal formation. frontiersin.org These findings highlight the complex and crucial role of this compound-containing glycans in the molecular mechanisms driving cancer.
| Glycosylation Change | Associated Enzyme | Role in Cancer Progression |
| Increased β1–6 Branching | GnT-V | Promotes metastasis and invasion nih.govresearchgate.net |
| Decreased Bisecting GlcNAc | MGAT3 | Associated with malignant phenotypes in breast cancer frontiersin.org |
Immunomodulatory and Anti-Tumor Effects
This compound has demonstrated direct anti-tumor activities in various cancer models. Research on breast cancer cell lines (MCF-7 and 4T1) showed that treatment with this compound significantly decreased cell proliferation rates and increased apoptosis. researchgate.netnih.gov In a xenograft mouse model for breast cancer, its administration led to a considerable reduction in tumor size, mitosis, and angiogenesis. researchgate.net Furthermore, it has been found to sensitize non-small cell lung cancer cells to TRAIL-induced apoptosis by upregulating the expression of Death Receptor 5 (DR5). karger.com
The anti-tumor effects of glucosamine and its derivatives may also be mediated by their influence on the immune system. nih.gov Some studies propose that the anti-cancer activity is host-mediated, involving the enhancement of T lymphocyte proliferation. nih.gov Acetylated and fluorinated derivatives of D-glucosamine were initially developed as cytotoxic agents intended to alter the antigenicity of the cancer cell surface and thereby boost immune-mediated responses. nih.gov Epidemiological studies have suggested a link between glucosamine use and a reduced risk of death from certain cancers, including lung and rectum cancer, possibly through its anti-inflammatory and immunomodulatory properties. nih.gov
| Cancer Type | Observed Effect of this compound | Mechanism of Action |
| Breast Cancer | Decreased cell proliferation, increased apoptosis, reduced tumor size researchgate.netnih.gov | Increased Fas expression, potential binding to HER2 protein researchgate.netnih.gov |
| Non-Small Cell Lung Cancer | Sensitization to TRAIL-induced apoptosis karger.com | Upregulation of Death Receptor 5 (DR5) karger.com |
| Human Hepatoma (SMMC-7721) | Inhibition of cell proliferation nih.gov | Induction of apoptosis and cell cycle arrest at the S phase nih.gov |
Inhibition of Angiogenesis Markers (e.g., VEGF)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of this process and are major targets for anti-angiogenic therapies. frontiersin.org Research indicates that glucosamine and its derivatives can exert anti-angiogenic effects by interfering with growth factor signaling pathways. nih.gov
In a mouse model of colitis-associated colorectal carcinoma, N-palmitoyl-d-glucosamine, a glycolipid analog, was shown to inhibit the secretion of VEGF and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net This inhibition was associated with the disruption of the pAkt/mTOR/HIF1α pathway, a critical signaling cascade in angiogenesis. nih.gov In studies with human umbilical vein endothelial cells (HUVECs), glucosamine treatment led to a concentration-dependent decrease in the expression of VEGFR2 at the protein level. nih.gov It has also been reported that glucosamine interferes with the N-glycosylation of VEGFR2, which can reduce its activation in response to its ligand. ahajournals.org By modulating these key angiogenic markers, this compound derivatives show potential in controlling pathological angiogenesis.
Implications in Infectious Diseases
Regulation of Pathogen Virulence and Survival
This compound (GlcNAc) is a ubiquitous amino sugar that plays a significant role beyond its structural capacity in the cell walls of fungi and bacteria. nih.gov It is increasingly recognized as a signaling molecule that can regulate morphogenesis and virulence in various microbial pathogens. nih.govnih.gov
In the human fungal pathogen Candida albicans, GlcNAc is a potent inducer of the switch from budding yeast to filamentous hyphal growth, a morphological transition critical for its invasive growth and virulence. nih.govnih.gov It also stimulates the expression of virulence genes, such as those encoding adhesins, which promote adherence to host cells. nih.gov GlcNAc can induce signaling in C. albicans both directly and indirectly; its catabolism can lead to the alkalinization of the extracellular environment, which further stimulates hyphal formation. nih.gov
In bacteria, a major source of GlcNAc for signaling is the remodeling of the cell wall peptidoglycan during growth. nih.gov The presence of exogenous GlcNAc can therefore act as a signal for the presence and division of nearby cells, influencing the regulation of virulence factors. nih.gov This ability of pathogens to sense and respond to GlcNAc suggests it plays a key role in host-pathogen interactions and interspecies communication. nih.gov
Role in Biofilm-Mediated Antimicrobial Resistance
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offers protection from the host immune system and antimicrobial agents. A key component of this matrix in a wide range of bacterial pathogens is Poly-β-(1→6)-N-acetyl-D-glucosamine (PNAG). frontiersin.orgnih.govresearchgate.net
PNAG is an extracellular polysaccharide that mediates surface attachment, intercellular adhesion, and the structural integrity of biofilms. frontiersin.orgnih.gov Its production is strongly associated with biofilm formation and virulence in numerous Gram-negative and Gram-positive bacteria. frontiersin.orgresearchgate.net For instance, in Cutibacterium acnes, the bacterium implicated in acne vulgaris and opportunistic infections, PNAG contributes to biofilm formation and resistance to biocides like benzoyl peroxide and tetracycline (B611298). frontiersin.orgnih.govnih.gov Similarly, in the swine pathogen Actinobacillus pleuropneumoniae, PNAG is a major biofilm adhesin, and its enzymatic degradation renders the biofilms more susceptible to antibiotics such as ampicillin (B1664943). researchgate.net The crucial role of PNAG in biofilm stability and antimicrobial resistance makes it a target for developing anti-biofilm strategies. researchgate.net
Interaction with Viral Pathogenicity Factors (e.g., SARS-CoV-2 Proteins)
The role of this compound extends to viral pathogenesis, as highlighted by research on SARS-CoV-2. The spike (S) protein of SARS-CoV-2, which is essential for viral entry into host cells, is extensively glycosylated, meaning it is decorated with numerous glycan structures. bohrium.comnih.gov this compound is the foundational precursor for these N-linked glycans. nih.gov
Computational studies, including molecular docking and dynamics simulations, have explored the direct interaction of this compound with key SARS-CoV-2 proteins. nih.govzenodo.org These analyses have shown that this compound can potentially bind with high affinity to several viral proteins crucial for pathogenicity, including the spike protein's receptor-binding domain, the main protease (3clpro), and the RNA-binding domain of the nucleocapsid phosphoprotein. nih.gov The results suggest that such interactions could inhibit the function of these viral proteins. nih.govzenodo.org Furthermore, it is postulated that this compound could potentially induce an immune response against the virus in the host. nih.gov These findings indicate that this compound may affect viral stability and interaction with host cell receptors, presenting a potential avenue for therapeutic strategies. bohrium.comnih.gov
| Viral Protein Target (SARS-CoV-2) | Potential Interaction with this compound | Reference |
| Spike Receptor-Binding Domain | Binds with high affinity, potentially affecting interaction with ACE2 receptor | nih.govnih.gov |
| Main Protease (3clpro/Mpro) | Binds to the protein, suggesting potential inhibitory activity | nih.govzenodo.org |
| RNA-binding domain of Nucleocapsid | Binds to the protein, suggesting interference with viral replication | nih.gov |
| Helicase-ANP binding site | Binds with high binding energy, suggesting potential inhibition | zenodo.org |
This compound as an Adjuvant for Antibiotic Re-Sensitization
This compound (GlcNAc), a ubiquitous monosaccharide and a fundamental component of the bacterial cell wall, has emerged as a significant area of interest in therapeutic research for its potential to re-sensitize antibiotic-tolerant bacteria to conventional antibiotics. nih.govcityu.edu.hknih.gov This section explores the role of GlcNAc as an adjuvant, focusing on its mechanisms of action and the research findings that underscore its therapeutic promise.
A primary mechanism by which GlcNAc exerts its re-sensitizing effect is through the reactivation of peptidoglycan biosynthesis. nih.govcityu.edu.hk In antibiotic-tolerant bacterial populations, particularly those in a state of nutrient starvation, metabolic processes, including cell wall synthesis, are often downregulated. The uptake of exogenous GlcNAc by these tolerant cells triggers the formation of the peptidoglycan precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govcityu.edu.hk This, in turn, reactivates the peptidoglycan biosynthesis pathway, rendering the bacteria susceptible to antibiotics that target this process, such as β-lactams. nih.govcityu.edu.hk
Furthermore, the catabolism of GlcNAc stimulates glycolysis, and the resulting by-products contribute to the re-sensitization process. nih.govcityu.edu.hk Research has demonstrated that the re-sensitization effect of GlcNAc is dependent on glycolysis and the assimilation of NADH by the electron transport chain, which are crucial for resuming peptidoglycan synthesis. nih.gov
In addition to its direct role in re-sensitizing tolerant planktonic cells, the polymer form of GlcNAc, poly-N-acetylglucosamine (PNAG), is a major component of the biofilm matrix in many pathogenic bacteria. nih.govresearchgate.netnih.gov Biofilms provide a protective barrier for bacteria, contributing significantly to antibiotic resistance. nih.govresearchgate.netnih.gov The enzymatic degradation of PNAG has been shown to disrupt biofilm integrity and increase the susceptibility of the embedded bacteria to antibiotics. nih.govnih.gov For instance, the use of dispersin B, a PNAG-hydrolyzing enzyme, in conjunction with ampicillin, resulted in a significant decrease in the number of viable Actinobacillus pleuropneumoniae in biofilms compared to treatment with ampicillin alone. nih.gov Similarly, dispersin B has been shown to sensitize Cutibacterium acnes biofilms to killing by tetracycline and benzoyl peroxide. biorxiv.orgfrontiersin.org
The following table summarizes key research findings on the role of this compound and its polymer in antibiotic re-sensitization.
| Bacterial Species | Antibiotic | Adjuvant/Method | Key Findings |
| Escherichia coli | Ampicillin, Meropenem, Fosfomycin | N-acetyl-D-glucosamine (GlcNAc) | GlcNAc re-sensitized starvation-induced antibiotic-tolerant populations to β-lactam antibiotics by reactivating peptidoglycan synthesis and glycolysis. nih.govcityu.edu.hkcityu.edu.hk |
| Actinobacillus pleuropneumoniae | Ampicillin | Dispersin B (degrades poly-N-acetylglucosamine) | Treatment with dispersin B rendered biofilms more sensitive to killing by ampicillin. nih.govnih.gov |
| Cutibacterium acnes | Tetracycline, Benzoyl Peroxide | Dispersin B (degrades poly-N-acetylglucosamine) | Dispersin B sensitized biofilms to killing by tetracycline and benzoyl peroxide. biorxiv.orgfrontiersin.org |
Research Methodologies and Experimental Approaches Pertaining to N Acetyl Beta D Glucosamine
In Vitro Cellular and Molecular Studies
In vitro models provide controlled environments to investigate the specific effects of N-Acetyl-beta-D-glucosamine on cellular functions, including protein modification, cell signaling, and interactions with microbial communities.
Cell Culture Models for Glycosylation and Signal Transduction Analysis
Cell culture systems are fundamental tools for dissecting the role of this compound in cellular signaling and glycosylation. As a key component of the hexosamine biosynthesis pathway, GlcNAc is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. nih.gov This process, where a single N-acetylglucosamine molecule is attached to serine or threonine residues, is increasingly recognized as a critical regulator of signal transduction pathways. nih.gov
Researchers utilize various cell lines to study these effects. For instance, in the pathogenic yeast Candida albicans, cell culture models have been instrumental in demonstrating how exogenous GlcNAc acts as a signaling molecule. It directly activates a novel sensor and transducer, Ngs1, at the chromatin level, leading to transcriptional activation and influencing morphogenesis. mdpi.com In mammalian systems, studies on cardiomyocytes have used cell culture to show that increased O-GlcNAc levels can mediate cellular responses to stimuli like angiotensin II. nih.gov Furthermore, in vitro models of osteoarthritis using human primary chondrocytes treated with inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) are employed to assess the anti-inflammatory potential of GlcNAc by measuring its effect on the production of pro-inflammatory mediators.
Intestinal Organoid Systems for Gut Function Research
Intestinal organoids represent a significant advancement in modeling the gastrointestinal tract in vitro. These three-dimensional structures are grown from intestinal stem cells and differentiate to include the various epithelial cell types found in the gut, recapitulating the in vivo architecture and function. nih.gov This system is particularly valuable for studying the effects of this compound on intestinal health and barrier function.
A key application is in understanding how GlcNAc influences intestinal stem cell activity and epithelial regeneration. nih.gov For example, studies using intestinal organoids derived from weaned piglets have demonstrated that treatment with N-Acetyl-D-glucosamine can increase the budding rate of organoids, indicating enhanced stem cell proliferation. nih.govnih.gov These models also allow for the analysis of gene expression changes in response to GlcNAc. Research has shown that it can upregulate the expression of genes such as Leucine-rich repeat-containing G-protein coupled receptor 5 (Lgr5+), a marker for intestinal stem cells, and Mucin 2 (Muc2), which is crucial for the protective mucus layer. nih.gov
| Parameter | Observation in Piglet Intestinal Organoids | Reference |
|---|---|---|
| Budding Rate (Day 3 & 5) | Increased with 0.1 mmol/L D-GlcNAc | nih.gov |
| Average Budding Numbers (Day 3) | Increased with 0.1 and 10 mmol/L D-GlcNAc | nih.gov |
| Lgr5+ mRNA Abundance | Upregulated | nih.gov |
| Chromogranin A mRNA Abundance | Upregulated | nih.gov |
| Mucin 2 (Muc2) Expression | Increased with 1 and 10 mmol/L D-GlcNAc | nih.gov |
Biofilm Formation and Disruption Assays
This compound is a monomeric unit of poly-β-1,6-N-acetyl-d-glucosamine (PNAG), a key polysaccharide adhesin required for biofilm formation in a wide range of bacteria. nih.govcasi.org Various in vitro assays are used to study the influence of GlcNAc and its polymers on microbial biofilm development and integrity.
Common methodologies include static biofilm assays performed in 96-well microtiter plates. In this method, bacteria are cultured in the presence or absence of the test compound, and biofilm mass is quantified by staining with crystal violet. frontiersin.org More dynamic conditions that mimic physiological environments can be achieved using microfluidic systems, which allow for real-time monitoring of biofilm formation under constant media flow. casi.org
Disruption assays often involve the enzymatic hydrolysis of the PNAG polymer. nih.gov Enzymes like Dispersin B, a β-hexosaminidase, are used to specifically cleave the glycosidic linkages of PNAG. nih.gov The efficacy of these enzymes in disrupting pre-formed biofilms or inhibiting their initial formation is assessed by measuring the reduction in biofilm mass or cell viability. nih.govfrontiersin.org These studies are critical for understanding the structural role of PNAG in biofilms and for developing strategies to control biofilm-related infections. nih.gov
Preclinical Animal Models
Preclinical animal models are indispensable for evaluating the systemic effects of this compound in complex biological systems, particularly for inflammatory and degenerative conditions.
Models for Inflammatory Bowel Disease Research
Animal models that mimic the pathology of Inflammatory Bowel Disease (IBD) are widely used to investigate the therapeutic potential of this compound. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a common approach. nih.gov In this model, DSS is administered in drinking water to induce acute or chronic colonic inflammation, characterized by weight loss, diarrhea, and histological damage. nih.gov Studies using this model have shown that supplementation with NAG can ameliorate disease symptoms, reduce colonic tissue damage, and modulate inflammatory biomarkers. nih.gov
Another frequently used model is the 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats. tandfonline.com TNBS is administered intrarectally, leading to a T-cell mediated immune response and chronic inflammation. This model is valuable for assessing the effects of compounds on immune-driven intestinal inflammation. tandfonline.com In both models, key outcome measures include changes in body weight, disease activity index (DAI), colon length, histological scores, and levels of inflammatory cytokines and tight junction proteins. nih.govtandfonline.com
| Animal Model | Inducing Agent | Key Findings with GlcNAc/Derivatives | Reference |
|---|---|---|---|
| Mouse Colitis | Dextran Sulfate Sodium (DSS) | Improved body weight, disease activity, and colon length; Reduced inflammatory biomarkers (GATA3, IFN-γ, COX2). | nih.gov |
| Rat Colitis | 2,4,6-trinitrobenzene sulfonic acid (TNBS) | Ameliorated severity of colonic inflammation; Suppressed inflammatory markers (IL-1β, TNF-α). | tandfonline.com |
| Rat Irritable Bowel Syndrome (IBS-D) | Chronic stress / Cefuroxime | Improved intestinal mucosal barrier function; Normalized microvilli and tight junction structure. | researchgate.net |
Models for Musculoskeletal and Joint Disorder Investigations
The efficacy of this compound in the context of musculoskeletal disorders is frequently investigated using preclinical models of arthritis and osteoporosis. For rheumatoid arthritis (RA), SKG mice, which spontaneously develop autoimmune arthritis, are a relevant model. Research in these mice has demonstrated that dietary GlcNAc can suppress arthritis scores and histopathological damage, suggesting an immunomodulatory effect. nih.gov
To study postmenopausal osteoporosis, the ovariectomized (OVX) rat model is the standard. nih.gov Removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss that mimics the human condition. In this model, administration of NAG has been shown to prevent bone loss by boosting trabecular bone volume and improving bone biomechanical properties. nih.gov For osteoarthritis (OA), models involving surgical induction, such as the anterior cruciate ligament transection (ACLT) in rabbits, are used to create joint instability and subsequent cartilage degradation. These models allow for the evaluation of the chondroprotective effects of GlcNAc and its influence on cartilage and subchondral bone metabolism.
| Disorder | Animal Model | Key Findings with GlcNAc | Reference |
|---|---|---|---|
| Rheumatoid Arthritis | SKG/jcl Mouse | Suppressed arthritis and histopathological scores; Increased serum IL-10 and TGF-β1. | nih.gov |
| Postmenopausal Osteoporosis | Ovariectomized (OVX) Rat | Boosted trabecular bone volume and number; Improved femoral biomechanical properties. | nih.gov |
Models for Neuroinflammatory and Neurodegenerative Diseases
This compound (GlcNAc) is investigated as a modulator of inflammation, myelination, and neurodegeneration. nih.govnih.govresearchgate.net Research in this area utilizes both human clinical trials and animal models to understand its mechanisms and potential therapeutic effects.
In human studies, GlcNAc has been evaluated in patients with multiple sclerosis (MS), a demyelinating disease characterized by chronic brain inflammation and neurodegeneration. nih.govnews-medical.net An open-label mechanistic trial assessed the effects of oral GlcNAc in MS patients who were already receiving immunomodulatory therapy. nih.govnih.gov This study focused on measuring changes in serum biomarkers related to inflammation and neurodegeneration, such as inflammatory cytokines and serum neurofilament light chain (sNfL), a marker of neuronal damage. nih.govnews-medical.net Results from such trials suggest that GlcNAc can inhibit markers of inflammation and neurodegeneration in MS patients. nih.govresearchgate.netdntb.gov.ua
Animal models are crucial for investigating the direct effects of GlcNAc on the central nervous system. Mouse models of MS are used to study how GlcNAc crosses the blood-brain barrier to suppress inflammatory demyelination by T and B cells and to trigger myelin repair by stem and progenitor cells. nih.govresearchgate.net In models of rheumatoid arthritis, another autoimmune condition, NAG supplementation has been shown to lower arthritis scores and reduce serum levels of certain interleukins. casi.org Furthermore, research on amyloid-forming proteins like tau and α-synuclein, which are implicated in diseases such as Alzheimer's and Parkinson's, explores how O-GlcNAc modification directly inhibits their aggregation in vitro. nih.govresearchgate.net
Table 1: Summary of Findings in a Mechanistic Trial of Oral GlcNAc in Multiple Sclerosis Patients
| Parameter Measured | Observation | Implication |
| Inflammatory Cytokines (IFNγ, IL-17, IL-6) | Dose-dependent reduction in serum levels. researchgate.net | Inhibition of pro-inflammatory pathways. |
| Neurodegeneration Marker (sNfL) | Dose-dependent reduction in serum levels. researchgate.net | Potential reduction in ongoing neuronal damage. |
| Neurological Disability (EDSS Score) | Sustained reduction observed in 30% of patients. news-medical.net | Suggests potential for functional improvement. |
| N-glycan Branching | Modulated in lymphocytes. nih.govresearchgate.net | A key molecular mechanism of GlcNAc action. |
Studies on Gastrointestinal Development in Livestock
Research in animal nutrition has explored the role of N-acetyl-D-glucosamine (D-GlcNAc) in promoting intestinal health, particularly in young livestock facing weaning stress. Studies in weaned piglets are prominent, as this is a critical period where intestinal dysfunction can occur. nih.govnih.gov
Table 2: Effects of Dietary D-GlcNAc Supplementation on Intestinal Parameters in Weaned Piglets
| Parameter | Control (0 g/kg D-GlcNAc) | 1 g/kg D-GlcNAc | 3 g/kg D-GlcNAc | Outcome |
| Villus Height (Jejunum) | Standard | Increased | Increased | Improved absorptive surface area. nih.gov |
| Crypt Depth (Jejunum) | Standard | Decreased | Decreased | Indicates lower cell turnover rate. nih.gov |
| Villus Height/Crypt Depth Ratio | Standard | Increased | Increased | A key indicator of improved gut health. nih.gov |
| Mucin 2 (Muc2) Expression | Baseline | Increased | Increased | Enhanced protective mucus layer. nih.govnih.gov |
Biochemical and Immunological Techniques
Enzymatic Activity Assays (e.g., for NAGase, OGT, O-GlcNAcase)
The study of this compound metabolism relies on accurate assays for the key enzymes that regulate its cycling and function. These include N-acetyl-β-D-glucosaminidase (NAGase), O-GlcNAc transferase (OGT), and O-GlcNAcase (OGA). nih.gov
NAGase Activity Assays: NAGase activity is commonly measured using colorimetric or fluorometric methods. nih.gov A widely used approach involves a synthetic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc). abcam.comnih.gov NAGase cleaves this substrate, releasing p-nitrophenol, a colored product that can be quantified by measuring its absorbance at approximately 400-410 nm. nih.govabcam.com Another method uses 1-naphthyl-N-acetyl-β-D-glucosaminide as a substrate, where the released 1-naphthol (B170400) is detected amperometrically using screen-printed carbon electrodes. rsc.orgresearchgate.net
OGT and OGA Activity Assays: Assaying the activity of OGT and OGA, the enzymes that add and remove the O-GlcNAc modification from proteins, respectively, is essential for understanding this dynamic post-translational modification. nih.govacs.org
OGT assays traditionally involved radiolabeling, quantifying the incorporation of a radiolabeled GlcNAc from UDP-[¹⁴C]-GlcNAc or UDP-[³H]-GlcNAc into a protein substrate. acs.orgnih.gov More recent non-radioactive methods have been developed, including fluorescence polarization assays and a novel single-well assay that uses His-tagged substrates and chemoselective chemical reactions for high-throughput screening. acs.orgnih.gov Another approach is an enzymatic method based on the O-GlcNAcylation of a substrate peptide by recombinant OGT, followed by immunodetection of the modification. biorxiv.orgresearchgate.net
OGA assays often utilize artificial substrates that produce a detectable signal upon cleavage. bmrservice.com For example, the substrate p-nitrophenyl-beta-N-acetyl-glucosaminide can be used, where the release of nitrophenol is measured colorimetrically. bmrservice.com Fluorogenic substrates are also employed for higher sensitivity. nih.gov
Table 3: Comparison of Common Enzymatic Activity Assays for OGT and OGA
| Enzyme | Assay Type | Principle | Advantages |
| OGT | Radiolabeling | Measures incorporation of radiolabeled GlcNAc into a substrate. acs.org | Direct measurement of enzymatic activity. |
| OGT | Fluorescence Polarization | Exploits changes in polarization of a fluorophore-containing UDP-GlcNAc analogue upon binding. acs.org | Non-radioactive, suitable for high-throughput. |
| OGT | Chemoselective Ligation | Uses an azide-modified sugar (UDP-GlcNAz) transferred to a substrate, followed by a "click" reaction with a fluorescent or biotin (B1667282) probe. nih.gov | High-throughput, versatile for different substrates. |
| OGA | Colorimetric | Measures the release of a colored product (e.g., p-nitrophenol) from a synthetic substrate. bmrservice.com | Simple, cost-effective. |
| OGA | Fluorogenic | Measures the release of a fluorescent product from a synthetic substrate. nih.gov | High sensitivity. |
Glycan Structural and Quantitative Analysis
Analyzing the structure and quantity of glycans containing N-acetylglucosamine is fundamental to glycobiology. A variety of powerful techniques are employed for this purpose.
Structural Analysis: Determining the precise structure of complex glycans requires a combination of separation and analytical methods.
Chromatography and Electrophoresis: High-performance liquid chromatography (HPLC), high-pH anion-exchange chromatography (HPAEC), and capillary electrophoresis (CE) are used to separate and purify glycans released from glycoproteins. nih.govnih.gov The resulting profiles can provide initial structural information based on comparison to known standards. nih.gov
Mass Spectrometry (MS): MS is a primary tool for detailed glycan structural analysis. It provides information on mass, composition, sequence, and branching patterns. nih.gov Negative-ion MSn spectral matching against library databases can be used for efficient structural analysis of unknown glycans. acs.org
Exoglycosidase Digestion: Sequential digestion with specific exoglycosidases, which cleave specific monosaccharide linkages, is used in conjunction with methods like HPLC or MS to determine the precise sequence and linkage of monosaccharides within a glycan. acs.orgresearchgate.net
Lectin Probing: Lectins, which are proteins that bind to specific carbohydrate structures, can be used to detect the presence of terminal N-acetylglucosamine residues. nih.govnih.gov
Quantitative Analysis: Quantifying the amount of N-acetylglucosamine or specific glycans is crucial for understanding changes in glycosylation.
Chromatography with Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS/MS) and GC-time-of-flight MS (GC-TOFMS) have been developed for the robust and selective quantification of N-acetylglucosamine in complex biological samples. acs.org
Metabolic Labeling: Cells can be incubated with radioactive sugars (e.g., ³H- or ¹⁴C-labeled monosaccharides), which are incorporated into glycans. The amount of radioactivity in the isolated glycans can then be measured to quantify them. nih.govnih.gov
Enzymatic Labeling: Specific enzymes can be used to attach a labeled tag to N-acetylglucosamine residues. For instance, galactosyltransferase can attach a radiolabeled D-galactose ([¹⁴C]-D-galactose) to terminal N-acetylglucosamine moieties, allowing for their quantification. nih.gov
Antibody and Cytokine Profiling (e.g., ELISA, Immunohistochemistry)
Immunological techniques are vital for studying the effects of this compound on cellular processes, particularly in the context of the immune system and inflammation.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used plate-based assay for quantifying levels of specific proteins, such as cytokines, in biological fluids like serum. In research involving GlcNAc, ELISA is employed to measure changes in the concentrations of pro-inflammatory and anti-inflammatory cytokines. For example, in the MS clinical trial, serum levels of inflammatory cytokines such as interferon-gamma (IFNγ), interleukin-17 (IL-17), and interleukin-6 (IL-6) were profiled to assess the immunomodulatory effects of GlcNAc administration. nih.govresearchgate.net This technique provides quantitative data on how GlcNAc may shift the cytokine balance in a given physiological or pathological state.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use antibodies to visualize the presence and location of specific molecules within tissue sections or cells. In the context of GlcNAc research, IHC or IF could be used with antibodies specific to the O-GlcNAc modification to map the distribution of O-GlcNAcylated proteins in different tissues or cell types. This can reveal which cellular compartments or protein networks are most affected by changes in O-GlcNAc cycling. Similarly, antibodies against OGT and OGA can be used to study the expression and localization of these key enzymes. mcw.edu
Protein Modification Detection (e.g., Western Blot, Mass Spectrometry)
Detecting the O-GlcNAc modification on specific proteins is key to elucidating its regulatory roles. Western blotting and mass spectrometry are the principal methods used for this purpose.
Western Blotting: This technique allows for the detection of O-GlcNAcylated proteins in a complex mixture. acs.org Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody that specifically recognizes the O-GlcNAc moiety, such as the monoclonal antibody CTD 110.6. fishersci.comresearchgate.net This provides a global view of protein O-GlcNAcylation levels. researchgate.net To study the O-GlcNAcylation of a specific protein, immunoprecipitation can be performed first to isolate the protein of interest, followed by Western blotting with an anti-O-GlcNAc antibody. nih.gov Chemoenzymatic labeling strategies can enhance detection; for example, attaching a biotin or polyethylene (B3416737) glycol (PEG) tag to O-GlcNAc residues allows for detection with streptavidin conjugates or observation of a mass shift on the blot, which can help determine stoichiometry. acs.orgnih.gov
Mass Spectrometry (MS): MS offers high sensitivity and precision for identifying and quantifying O-GlcNAcylation. frontiersin.orgfrontiersin.org It can pinpoint the exact serine or threonine residues that are modified on a protein. nih.gov
Direct Analysis: While challenging due to the labile nature of the O-GlcNAc modification, direct MS analysis using techniques like collision-induced dissociation (CID), electron-capture dissociation (ECD), and electron-transfer dissociation (ETD) can identify O-GlcNAcylated peptides. frontiersin.orgnih.gov
Chemoenzymatic Labeling: To overcome the challenges of direct detection, O-GlcNAc moieties are often tagged using chemoenzymatic methods. frontiersin.orgnih.gov For instance, a modified galactose sugar with a reactive group (like an azide) is enzymatically attached to the O-GlcNAc. This is followed by a bioorthogonal chemical reaction (e.g., "click chemistry") to attach a biotin tag for enrichment or an isotopic label for quantitative analysis. frontiersin.orgnih.gov This approach, combined with MS, allows for robust identification and relative quantification of O-GlcNAcylation sites across different samples. frontiersin.org High-resolution native MS can also be used to monitor the small mass shifts caused by O-GlcNAc modification on intact proteins, enabling precise quantitative analysis of stoichiometry. acs.org
Advanced Analytical and Computational Methods
Advanced analytical and computational methodologies are indispensable for the in-depth study of this compound (GlcNAc). These techniques facilitate its precise identification and quantification in complex biological matrices, enable the simulation of its interactions with proteins at a molecular level, and allow for its study within the broader context of the glycoproteome and metabolome.
Chromatographic Techniques for Metabolite Identification and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of GlcNAc. Due to the presence of stereoisomers like N-acetylgalactosamine (GalNAc) and N-acetylmannosamine (ManNAc), which have identical masses and similar fragmentation patterns, high-efficiency separation methods are crucial. mbl.or.krscialert.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and precision, making it suitable for analyzing low-abundance stereoisomers in biological samples. scialert.net A significant challenge for GC analysis of polar metabolites like GlcNAc is the need for derivatization to increase volatility. A common method involves a two-step process of ethoximation followed by trimethylsilylation. mbl.or.krnih.gov This derivatization, however, can produce multiple derivative products, necessitating carefully optimized and controlled conditions. nih.gov Studies have developed robust GC-MS/MS and GC-Time-of-Flight (TOF) MS methods for the accurate quantification of GlcNAc in complex samples, such as those from Penicillium chrysogenum cultivations, achieving detection limits in the low femtomol range. mbl.or.krscialert.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for GlcNAc analysis. Various HPLC methods have been developed, often employing different column chemistries and detection methods.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating polar compounds like GlcNAc. One validated method uses a ZIC®-pHILIC column with a mobile phase of acetonitrile (B52724) and aqueous potassium dihydrogen phosphate (B84403), coupled with UV detection. mdpi.com This method has been successfully applied to determine GlcNAc in cosmetic formulations and skin test samples. mdpi.com
Reverse-Phase (RP) HPLC: RP-HPLC methods have also been established. One approach uses a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. oup.com Another validated RP-HPLC method utilizes an amino column with an acetonitrile-phosphate buffer mobile phase and UV detection to determine GlcNAc released from hydrogels. frontiersin.org
Detection Methods: Due to the lack of a strong chromophore, direct UV detection of GlcNAc is often performed at low wavelengths (e.g., 195 nm). frontiersin.org To enhance sensitivity, pre-column derivatization techniques can be employed. Indirect fluorescence detection is another alternative.
Below is a table summarizing various chromatographic methods used for the analysis of this compound.
| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization | Detection Method | Application | Reference |
|---|---|---|---|---|---|---|
| GC-MS/MS & GC-TOFMS | Not Specified | Helium | Ethoximation and Trimethylsilylation | Mass Spectrometry | Quantification in biotechnological cell samples | mbl.or.krscialert.net |
| HPLC | ZIC®-pHILIC | Acetonitrile-aqueous KH2PO4 (70:30, v/v) 15 mM | None | UV | Determination in cosmetics and skin test samples | mdpi.com |
| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | None | UV or MS | General analysis | oup.com |
| RP-HPLC | Amino Column | Acetonitrile-Phosphate Buffer (75:25, v/v, pH 6.0) | None | UV (194 nm) | Determination in hydrogel release studies | frontiersin.org |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to investigate the interactions between GlcNAc and proteins at an atomic level. These approaches predict binding modes, calculate binding affinities, and analyze the dynamics of the complex, providing insights that are often difficult to obtain through experimental methods alone.
Molecular Docking: This technique predicts the preferred orientation of a ligand (GlcNAc) when bound to a protein to form a stable complex. It is widely used to understand the structural basis of recognition and to screen for potential inhibitors. For instance, molecular docking studies have been performed to investigate the binding of GlcNAc to various proteins. One study explored the interaction of GlcNAc with N-acetyl-alpha-glucosaminidase (NAGLU), an enzyme implicated in Mucopolysaccharidosis Type IIIB, to identify potential pharmacological chaperones. Another study used docking to show that GlcNAc could bind to several proteins from the SARS-CoV-2 virus that are crucial for its pathogenicity, suggesting it as a potential therapeutic agent. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, revealing information about its stability, conformational changes, and the role of solvent molecules. These simulations have been used to confirm the stability of GlcNAc binding to SARS-CoV-2 proteins, including the spike receptor-binding domain and the main protease. researchgate.netbiotechresources.com The results from these simulations supported the findings from molecular docking, highlighting a strong and stable interaction. researchgate.net Furthermore, MD simulations incorporating polarizable force fields have been developed to study the conformational and dynamical properties of GlcNAc in aqueous solution, which is crucial for accurately modeling its interactions with biological macromolecules like proteins. nih.gov
The table below presents findings from selected molecular docking and dynamics simulation studies involving this compound.
| Target Protein(s) | Organism/Virus | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Spike receptor-binding domain, RNA-binding domain of nucleocapsid phosphoprotein, Main protease (3clpro) | SARS-CoV-2 | Molecular Docking & Molecular Dynamics | Confirmed that GlcNAc could bind to these key viral proteins, suggesting a potential inhibitory role. | researchgate.netbiotechresources.com |
| N-acetyl-alpha-glucosaminidase (NAGLU) | Human | Molecular Docking | Predicted interactions between NAGLU and GlcNAc within the active cavity. | nih.gov |
| Lysozyme | Hen Egg White | Experimental Binding Studies & Theoretical Simulations | Investigated the pH dependence of the binding constant and suggested subtle differences in geometric orientation at the binding site. | rsc.org |
| UDP-N-Acetyl glucosamine (B1671600) pyrophosphorylase (AaUAP) | Aedes aegypti | Molecular Docking & Simulation | Investigated the binding of GlcNAc-6-phosphate (substrate) to the enzyme's binding cavity to identify potential inhibitors. | mq.edu.au |
Glycoproteomics and Metabolomics Approaches
Glycoproteomics: This field focuses on the system-wide study of protein glycosylation. mq.edu.au Since GlcNAc is a fundamental component of many N-linked and O-linked glycans, glycoproteomics is essential for understanding its role in protein structure and function. Most glycoproteomics strategies currently identify glycans based on their generic monosaccharide composition (e.g., HexNAc for N-acetylhexosamine). mq.edu.au However, advanced methods are being developed for "structure-focused glycoproteomics," which aims to discriminate between isomers like GlcNAc and GalNAc and determine specific linkage types. mq.edu.au Integrated approaches, such as "glycomics-assisted glycoproteomics," use information from the analysis of released glycans to guide the more challenging analysis of intact glycopeptides, enabling a more comprehensive profile of the glycoproteome. mq.edu.au These methods provide information on the specific protein, the site of glycosylation, and the structure of the attached glycan containing GlcNAc. mq.edu.au
Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. It can be used to quantify changes in the intracellular concentration of GlcNAc and related metabolites in response to different conditions or genetic modifications. For instance, a study using capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) analyzed the metabolic response of the yeast Scheffersomyces stipitis to GlcNAc as a carbon source. nih.gov The results showed that GlcNAc assimilation led to an increased intracellular accumulation of a wide range of nitrogen-containing compounds, including many amino acids and nucleotides. nih.gov This type of metabolomic data is valuable for understanding the metabolic fate of GlcNAc and for designing metabolic engineering strategies. nih.gov
Biotechnological Production and Engineering Approaches
The production of GlcNAc has traditionally relied on the acid hydrolysis of chitin (B13524) from crustacean shells. This chemical method, however, is often associated with environmental concerns and can result in a product not considered "natural". nih.gov Consequently, biotechnological approaches, including enzymatic hydrolysis and microbial fermentation, are gaining significant attention as environmentally friendly and sustainable alternatives.
Enzymatic Hydrolysis of Chitin for this compound Production
Enzymatic hydrolysis utilizes a cocktail of enzymes to break down chitin into its monomeric unit, GlcNAc, under mild conditions. nih.gov The complete degradation of chitin typically requires the synergistic action of a chitinolytic enzyme system, which includes:
Endochitinases: Randomly cleave internal β-1,4 glycosidic bonds in the chitin polymer.
Exochitinases (or Chitobiosidases): Release chitobiose (a dimer of GlcNAc) from the ends of the chitin chain.
β-N-acetylglucosaminidases (NAGases or Chitobiases): Hydrolyze chitobiose into two GlcNAc monomers. nih.govfrontiersin.org
The efficiency of enzymatic hydrolysis is influenced by the chitin source and its crystallinity. β-chitin, with its weaker intermolecular forces, is degraded more readily than the more abundant α-chitin. nih.gov Various microorganisms are sources of potent chitinolytic enzymes, including bacteria like Aeromonas sp. and Bacillus licheniformis, and fungi. scialert.netnih.gov Research has shown that crude enzyme preparations from Aeromonas sp. can achieve a GlcNAc yield of 79% from colloidal α-chitin in 24 hours. scialert.net In another study, combining recombinant chitinase (B1577495) and chitobiase resulted in a significant increase in GlcNAc production from swollen chitin. nih.gov Interestingly, some commercial cellulase (B1617823) preparations have also been found to effectively hydrolyze β-chitin, yielding up to 76% GlcNAc. oup.comresearchgate.net
The following table summarizes results from various studies on the enzymatic production of GlcNAc.
| Enzyme Source | Chitin Substrate | Key Conditions | Maximum Yield | Time | Reference |
|---|---|---|---|---|---|
| Aeromonas sp. PTCC 1691 (Crude enzyme) | Colloidal α-chitin | Enzyme-substrate ratio of 2 U/mg | 79% | 24 hours | scialert.net |
| Cellulase from Trichoderma viride | β-chitin (1%) | 20 mg/mL enzyme | ~76% | 8 days | nih.govoup.com |
| Pseudomonas sp. TNH54 (Chitinase) | Amorphous chitin (1.2%) | 0.097 U/mL enzyme, room temp. | 94.8% conversion | 8 hours | rasayanjournal.co.in |
| Recombinant Chitinase (CHI) and Chitobiase (CHB) | Swollen chitin | 37°C, pH 7.0 | ~6-fold increase with CHB | 24 hours | nih.gov |
| Marine Bacterium Extracellular Enzymes | Colloidal shrimp chitin (10 mg/mL) | 60°C, pH 8.9, 3.5% NaCl | 2.65% | Not Specified | frontiersin.orgfrontiersin.org |
Biotransformation and Genetic Modification of Microorganisms for Enhanced Synthesis
Metabolic engineering of microorganisms offers a promising route for the de novo production of GlcNAc from simple carbon sources like glucose, bypassing the reliance on chitin. This involves genetically modifying microbial hosts to channel metabolic flux towards the GlcNAc biosynthesis pathway. Common hosts for this engineering include Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis. mbl.or.krresearchgate.net
Key metabolic engineering strategies include:
Overexpression of Key Biosynthetic Genes: This involves increasing the expression of enzymes central to the GlcNAc pathway. The key enzymes are glucosamine-6-phosphate synthase (encoded by glmS), which converts fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, and glucosamine-6-phosphate N-acetyltransferase (encoded by GNA1 or similar genes), which acetylates the product to N-acetylglucosamine-6-phosphate. mbl.or.krbiotechresources.comresearchgate.net
Deletion of Catabolic Genes: To prevent the degradation of the synthesized GlcNAc, genes involved in its catabolism are knocked out. These often include nagA (N-acetylglucosamine-6-phosphate deacetylase) and nagB (glucosamine-6-phosphate deaminase). mbl.or.krnih.gov
Blocking Competing Pathways: Genes for pathways that divert precursors away from GlcNAc synthesis, such as those in the pentose (B10789219) phosphate pathway or glycolysis, can be deleted to enhance precursor availability. nih.gov
Elimination of Product Uptake: Deleting genes that encode for transporters that re-uptake GlcNAc from the medium (e.g., nagP in B. subtilis) can prevent the cell from consuming the secreted product. researchgate.net
Through these strategies, significant titers of GlcNAc have been achieved. For example, an engineered strain of B. subtilis produced 5.19 g/L of GlcNAc in a fed-batch bioreactor. researchgate.net Similarly, engineered Vibrio natriegens achieved a titer of 6.89 g/L in shake-flask cultures. nih.gov These approaches demonstrate the potential for developing commercially viable microbial fermentation processes for GlcNAc production.
Chemical Glycosylation Strategies for this compound Derivatives
The chemical synthesis of oligosaccharides and glycoconjugates containing this compound (GlcNAc) is a fundamental pursuit in glycochemistry, driven by the crucial roles of these structures in various biological processes. The construction of the glycosidic linkage, known as glycosylation, is the cornerstone of this synthetic effort. However, the direct glycosylation with GlcNAc donors presents a unique challenge due to the presence of the 2-acetamido group (-NHAc). This group can participate in the reaction, often leading to the formation of a stable oxazoline (B21484) intermediate, which can complicate the desired stereochemical outcome and reduce yields. To address this, various chemical glycosylation strategies have been developed, focusing on the choice of glycosyl donor, activating promoter systems, and the strategic use of protecting groups on the C-2 amine.
The Koenigs-Knorr Reaction and Related Glycosyl Halide Methods
One of the oldest and most fundamental methods for glycosidic bond formation is the Koenigs-Knorr reaction, first reported in 1901. slideshare.net This reaction typically involves the coupling of a glycosyl halide (a bromide or chloride) with a glycosyl acceptor (an alcohol) in the presence of a heavy metal salt promoter. wikipedia.orgnih.gov
The stereochemical outcome of the Koenigs-Knorr reaction is significantly influenced by the nature of the protecting group at the C-2 position. wikipedia.org In the case of this compound derivatives, the acetyl group can act as a "participating" neighboring group. This participation involves the formation of a cyclic oxazolinium ion intermediate, which blocks the alpha-face of the anomeric carbon. Consequently, the glycosyl acceptor can only attack from the beta-face, leading exclusively to the formation of the 1,2-trans-glycosidic linkage (a β-linkage for glucosamine). wikipedia.org
Promoters for this reaction are crucial as they act as halophilic agents to activate the glycosyl halide donor. nih.gov A variety of promoters have been employed over the years, including:
Silver salts (e.g., silver carbonate, silver oxide, silver triflate) slideshare.netwikipedia.org
Mercury salts (e.g., mercuric bromide, mercuric cyanide) wikipedia.org
Cadmium salts (e.g., cadmium carbonate) nih.gov
More recent advancements have shown that the classic Koenigs-Knorr reaction can be significantly accelerated by the addition of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to the silver(I)-oxide-promoted system. nih.gov This modification allows for rapid reactions under mild and practically neutral conditions, improving yields and substrate scope. nih.gov
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Acetobromoglucose | Alcohols | Silver carbonate | Not specified | Not specified | wikipedia.org |
| 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide | Disaccharide acceptor with free 6-OH | AgOTf | Not specified | 77% | nih.gov |
| Perbenzoylated α-bromide | Alcohol (ROH) | Silver oxide / cat. TMSOTf | Not specified | High | nih.gov |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | methyl α-L-fucopyranoside | Ag2O / Boronic acid catalyst | Acetonitrile | 91% | slideshare.net |
Glycosylation with Trichloroacetimidate (B1259523) Donors
The glycosyl trichloroacetimidate method, developed by Richard R. Schmidt, has become one of the most powerful and widely used strategies for oligosaccharide synthesis. nih.gov Glycosyl trichloroacetimidates are highly effective glycosyl donors that can be activated under mildly acidic conditions. nih.govyoutube.com
These donors are typically prepared by reacting a hemiacetal (a sugar with a free anomeric hydroxyl group) with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or diazabicycloundecene (DBU). youtube.comyoutube.com The resulting trichloroacetimidate is then reacted with a glycosyl acceptor using a catalytic amount of a Lewis acid promoter. nih.gov Commonly used promoters include:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) nih.govnih.gov
Boron trifluoride etherate (BF₃·OEt₂) nih.govresearchgate.net
A key advantage of this method is its high efficiency and the mild reaction conditions required for activation, which are compatible with a wide range of sensitive functional groups present on both the donor and acceptor molecules. nih.gov Similar to glycosyl halides, the stereochemical outcome is controlled by the C-2 protecting group. A participating N-acetyl group will direct the formation of the β-glycoside.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| GlcNAc trichloroacetimidate | Protected glycoside | cat. TMSOTf | -80°C to 0°C | Good | nih.govnih.gov |
| Protected glucosamine trichloroacetimidate | Sulfonylated asparagine derivative | Not specified | Mild conditions | High | researchgate.net |
Management of the C-2 N-Acetyl Group Participation
While the participation of the C-2 N-acetyl group is beneficial for synthesizing β-glycosides, it prevents the formation of the corresponding α-glycosides. To overcome this, non-participating protecting groups are installed on the 2-amino function. These groups are designed to be stable during the glycosylation reaction and can be readily converted to the N-acetyl group at a later stage of the synthesis.
Common non-participating groups for this purpose include:
Phthalimido (Pht): A robust group that effectively prevents participation. It is typically removed with hydrazine (B178648) or ethylenediamine. nih.gov
Trichloroethoxycarbonyl (Troc): This group is easily introduced and can be removed under mild, reductive conditions using zinc dust in acetic acid, which does not affect other common protecting groups. nih.govnih.gov
Azido (B1232118) (N₃): The small azido group is an excellent non-participating group. It is stereoelectronically deactivating, which can sometimes lower the reactivity of the glycosyl donor. It is typically reduced to an amine (e.g., with H₂S or Staudinger reaction) and then acetylated.
The use of these groups allows for the synthesis of 1,2-cis-glycosidic linkages (α-linkages for glucosamine), as the absence of a participating group allows the acceptor to approach from either the alpha or beta face, with the stereochemical outcome often dictated by solvent effects and other reaction parameters.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Reference |
|---|---|---|---|
| Phthalimido | Pht | Hydrazine (H₂NNH₂) or Ethylenediamine | nih.gov |
| Trichloroethoxycarbonyl | Troc | Zinc (Zn) in acetic acid (AcOH) | nih.govnih.gov |
| Azido | N₃ | Reduction (e.g., H₂S, PPh₃/H₂O) followed by acetylation | frontiersin.org |
Other Glycosylation Strategies
Beyond the classical halide and trichloroacetimidate methods, other glycosyl donors have proven effective for the synthesis of this compound derivatives.
Thioglycosides: These donors, typically ethyl or phenyl thioglycosides, are stable and can be "armed" or "disarmed" by altering other protecting groups on the sugar ring to modulate their reactivity. They are often activated by electrophilic promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) or TMSOTf. nih.govresearchgate.net
Oxazolines: As mentioned, oxazolines can be an undesired byproduct of direct GlcNAc glycosylation. However, they can also be used as glycosyl donors themselves. Pre-formed oxazolines can be activated by Lewis acids or rare earth metal triflates to react with acceptors, typically yielding β-glycosides. frontiersin.org
n-Pentenyl Glycosides: These donors are activated by an iodonium (B1229267) ion source, such as N-iodosuccinimide and a catalytic Lewis acid, leading to the formation of a cyclic tetrahydrofuran-iodonium intermediate that facilitates the glycosidic bond formation. wikipedia.org
Future Directions and Emerging Research Areas in N Acetyl Beta D Glucosamine Research
Elucidating Specific Roles of N-ACETYL-beta-D-GLUCOSAMINE-Related Enzyme Isoforms
The metabolism of this compound is intricately regulated by a host of enzymes, many of which exist as multiple isoforms. A significant area of future research lies in dissecting the specific functions of these isoforms, which may exhibit distinct tissue distribution, substrate specificities, and regulatory mechanisms. Understanding these nuances is critical for developing targeted therapeutic interventions.
Key enzymes in this compound metabolism include N-acetyl-D-glucosamine kinase, which is involved in the conversion of endogenous N-acetyl-D-glucosamine into its 6-phosphate form, and N-acetyl-β-D-glucosaminidase, a hydrolase that breaks down N-acetyl-glucosides. hmdb.cawikipedia.org The latter has been identified in various organisms and plays a crucial role in the degradation of chitin-containing molecules. wikipedia.org Another important enzyme is N-acetylglucosamine deacetylase, which catalyzes the conversion of N-acetyl-D-glucosamine to D-glucosamine and acetate. wikipedia.org Research into the structural and functional differences between isoforms of these enzymes will be pivotal. For instance, the dual crystal forms of N-acetyl-β-d-glucosaminidase in Streptococcus gordonii are thought to correspond to active and dormant states of the enzyme. wikipedia.org
Future research will likely focus on:
Isoform-Specific Knockout and Overexpression Studies: Creating animal and cell models with targeted manipulation of specific enzyme isoforms to elucidate their precise physiological roles.
Advanced Proteomics and Metabolomics: Utilizing high-throughput techniques to map the expression patterns and activity levels of different isoforms across various tissues and disease states.
Structural Biology: Solving the crystal structures of more enzyme isoforms to understand the basis of their functional diversity and to aid in the rational design of isoform-specific inhibitors or activators.
Development of Targeted Modulators for this compound Metabolism
The development of small molecules and biologics that can precisely modulate the enzymes involved in this compound metabolism is a rapidly growing field. Such targeted modulators hold the potential for more effective and safer therapies for a range of conditions, from metabolic disorders to inflammatory diseases and cancer.
Currently, research has shown that synthetic glucosamine (B1671600) derivatives can possess anti-inflammatory and cartilage-protective effects. nih.gov For example, N-[2,4,5-trihydroxy-6-(hydroxymethyl) tetrahydro-2Hpyran-3-yl]acrylamide (NHAG), an analog of glucosamine, has demonstrated anti-inflammatory efficacy in animal models of arthritis. nih.gov The development of more specific modulators will require a deeper understanding of the active sites and regulatory domains of target enzymes.
Emerging strategies in this area include:
High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify novel inhibitors or activators of key enzymes in this compound pathways.
Structure-Based Drug Design: Using the three-dimensional structures of target enzymes to rationally design highly specific modulators.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target enzyme and then linking them together to create a potent and selective lead compound.
The table below summarizes some of the key enzymes in this compound metabolism and their functions, representing prime targets for future modulator development.
| Enzyme | Function | Potential Therapeutic Application of Modulation |
| N-acetyl-D-glucosamine kinase | Phosphorylates N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate. hmdb.ca | Regulation of cellular nutrient sensing and protein O-GlcNAcylation. |
| N-acetyl-β-D-glucosaminidase | Hydrolyzes terminal N-acetyl-β-D-glucosamine residues from oligosaccharides. wikipedia.org | Modulation of glycoconjugate degradation in lysosomal storage diseases. |
| N-acetylglucosamine deacetylase | Deacetylates N-acetyl-D-glucosamine to form D-glucosamine. wikipedia.org | Influencing the biosynthesis of different amino sugars and their derivatives. |
| O-GlcNAc transferase (OGT) | Adds a single N-acetyl-D-glucosamine to serine and threonine residues of proteins (O-GlcNAcylation). casi.org | Targeting signaling pathways in cancer, diabetes, and neurodegenerative diseases. |
| O-GlcNAcase (OGA) | Removes O-GlcNAc modifications from proteins. | Reversing aberrant O-GlcNAcylation in various pathological states. |
Identification of Novel this compound-Associated Biomarkers for Disease Diagnosis and Monitoring
Alterations in this compound metabolism and the resulting changes in glycosylation patterns are increasingly recognized as hallmarks of various diseases. This has spurred the search for novel biomarkers based on this compound and its derivatives for early diagnosis, prognosis, and monitoring of therapeutic responses.
Recent studies have highlighted the potential of N-acetyl-D-glucosamine as a biomarker in several conditions. For instance, serum levels of N-acetyl-D-glucosamine have been correlated with the subtype and severity of multiple sclerosis. bihealth.org Patients with the progressive form of MS were found to have reduced serum concentrations of N-acetyl-D-glucosamine compared to those with the relapsing-remitting form and healthy controls. bihealth.org Furthermore, urinary N-acetyl-β-D-glucosaminidase (uNAG) is being investigated as a prognostic marker for diabetic nephropathy. nih.gov Elevated uNAG levels in normoalbuminuric patients may indicate an increased risk for developing macroalbuminuria. nih.gov In the context of joint health, the ratio of type II collagen degradation to synthesis, which can be influenced by N-acetyl-D-glucosamine, is being explored as a biomarker for cartilage metabolism. nih.gov
Future research in this area will likely involve:
Glycomic and Glycoproteomic Profiling: Comprehensive analysis of changes in the glycome and glycoproteome in patient samples to identify specific this compound-containing structures associated with disease.
Development of Sensitive Detection Methods: Creating more sensitive and specific assays, such as advanced mass spectrometry techniques and novel biosensors, for the accurate quantification of this compound-related biomarkers in clinical samples.
Longitudinal Cohort Studies: Validating the clinical utility of identified biomarkers in large patient cohorts to establish their predictive and prognostic value.
In-depth Analysis of this compound Interactions with the Microbiota and Host Immune System
The gut microbiota plays a crucial role in host health, and emerging evidence suggests a complex interplay between this compound, the microbiota, and the immune system. This compound is a key component of intestinal mucins, which form a protective barrier between the gut epithelium and microbes. mdpi.commdpi.com
The sulfation of N-acetyl-D-glucosamine on mucin O-glycans has been shown to regulate the composition of the gut microbiota and has a protective role against obesity and intestinal inflammation. nih.gov Furthermore, this compound can influence the behavior of pathogenic bacteria; for instance, it has been shown to reduce biofilm formation of adherent and invasive E. coli strains. nih.gov In terms of the immune system, this compound is involved in promoting balanced immune function through O-GlcNAcylation, which affects the development and activation of T and B cells, as well as macrophage responses. casi.org It also supports the activity of anti-inflammatory T regulatory (Treg) cells. casi.org
Future research will aim to:
Characterize the Microbiome's Glycoside Hydrolases: Identify and characterize the specific bacterial enzymes that metabolize this compound-containing glycans in the gut.
Investigate the Impact on Immune Cell Subsets: Delve deeper into how this compound and its metabolites modulate the function of different immune cell populations, such as Th1, Th17, and Treg cells. casi.org
Explore the Gut-Brain Axis: Investigate the potential role of this compound-microbiota interactions in influencing neurological health and disease.
Exploration of this compound in Regenerative Medicine Beyond Articular Cartilage
While this compound is well-known for its role in articular cartilage health and its use in osteoarthritis, its potential in regenerative medicine extends far beyond the joints. researchgate.netnih.gov As a fundamental component of various tissues and the extracellular matrix, this compound and its polymers, such as chitin (B13524) and chitosan (B1678972), are being explored for a wide range of regenerative applications. researchgate.net
This compound is essential for biological processes such as wound healing and has anti-inflammatory activity. researchgate.net These properties make it a promising candidate for tissue engineering and regenerative therapies. For instance, chitosan sutures incorporating N-acetyl-D-glucosamine are being developed to enhance wound healing. researchgate.net
Future research is focused on:
Biomaterial Scaffolds: Designing and fabricating novel scaffolds based on this compound-containing polymers for the regeneration of various tissues, including bone, skin, and nerve.
Stem Cell Differentiation: Investigating the ability of this compound to influence the differentiation of stem cells into specific cell lineages for tissue repair.
Controlled Delivery Systems: Developing advanced drug delivery systems that utilize this compound-based materials for the targeted and sustained release of growth factors and other therapeutic agents.
Development of Glycosylation-Targeting Therapeutic Strategies
Given the central role of this compound in glycosylation, therapeutic strategies that target this fundamental biological process are gaining significant traction. Aberrant glycosylation is a common feature of many diseases, including cancer, making it an attractive target for therapeutic intervention. researchgate.net
Glycosylation-targeting strategies can take several forms, including the development of small molecule inhibitors of glycosyltransferases, the use of glycosylation-modified monoclonal antibodies, and the design of targeted drug delivery systems that exploit altered glycosylation patterns on diseased cells. researchgate.net For example, in cancer, the overexpression of glucose transporters on tumor cells can be exploited for the targeted delivery of chemotherapeutic agents conjugated to glucose-mimicking substrates. mdpi.com
Emerging therapeutic approaches in this area include:
Metabolic Glycoengineering: Supplying cells with modified monosaccharide precursors, including derivatives of this compound, to alter the structure of cell surface glycans and thereby modulate cellular functions.
Glycan-Directed Immunotherapies: Developing vaccines and antibody-based therapies that target tumor-associated carbohydrate antigens (TACAs) containing this compound. researchgate.net
Targeting Glycosylation Pathways in Infectious Diseases: Exploiting the unique glycosylation pathways of pathogens to develop novel anti-infective agents.
The table below provides an overview of emerging glycosylation-targeting strategies involving this compound.
| Therapeutic Strategy | Mechanism of Action | Potential Applications |
| Small Molecule Glycosyltransferase Inhibitors | Block the enzymes responsible for adding this compound to glycans, thereby altering glycosylation. researchgate.net | Cancer, inflammatory diseases, viral infections. |
| Glyco-engineered Monoclonal Antibodies | Modify the N-glycans on antibodies to enhance their therapeutic efficacy, for example, by improving antibody-dependent cell-mediated cytotoxicity (ADCC). | Cancer immunotherapy. |
| Lectin-Targeted Drug Delivery | Utilize the specific binding of lectins to this compound-containing glycans on target cells for drug delivery. | Targeted cancer therapy. |
| Metabolic Glycoengineering | Introduce modified this compound analogs into cellular glycosylation pathways to alter cell surface glycans. | Modulating cell adhesion, signaling, and immune recognition. |
Q & A
Basic Research: What are the established methods for detecting and quantifying NAG in biological samples?
NAG detection relies on enzymatic assays, lectin-binding techniques, and chromatographic methods. For example, N-acetyl-beta-D-glucosaminidase (NAG) activity in urine or serum is measured using fluorometric substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide, where enzymatic cleavage releases fluorescent products quantified via spectrophotometry . Lectin histochemistry employs wheat germ agglutinin (WGA) to bind NAG’s β-NAc-D-glucosamine residues in tissue sections, visualized via fluorescence or peroxidase-based staining . High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) provides absolute quantification in complex matrices, resolving structural isomers like α- and β-NAG .
Basic Research: How is NAG synthesized in microbial systems, and what factors optimize its yield?
NAG is biosynthesized via enzymatic N-acetylation of glucosamine using GlmS (glucosamine-6-phosphate synthase) and GNA1 (glucosamine-6-phosphate N-acetyltransferase) in bacteria and fungi. Escherichia coli overexpression strains with inducible glmS and gna1 genes yield ~12 g/L NAG under controlled pH (6.5–7.0) and dissolved oxygen (30–40%) . Fermentation media supplemented with glucose (20 g/L) and ammonium sulfate (5 g/L) enhance carbon flux toward UDP-NAG precursors. Downstream purification involves ion-exchange chromatography to separate NAG from UDP-sugars, achieving >95% purity .
Advanced Research: How does NAG modulate inflammatory pathways in diabetic nephropathy, and what methodological challenges arise in validating its biomarker role?
NAG’s lysosomal release correlates with proximal tubular injury in early diabetic nephropathy. Studies using streptozotocin-induced diabetic rats show urinary NAG (uNAG) increases 2.5-fold vs. controls, linked to NF-κB activation and TNF-α overexpression . However, confounding factors like urinary pH variability and concurrent infections require normalization to creatinine and multi-timepoint sampling. A 2021 meta-analysis (PRISMA guidelines) identified 18 studies confirming uNAG’s sensitivity (82%) but highlighted heterogeneity in assay protocols (e.g., fluorometric vs. colorimetric) as a key limitation .
Advanced Research: What mechanisms explain contradictory data on NAG’s role in autoimmune responses?
NAG’s structural mimicry of host glycans can trigger anti-keratin antibodies in rheumatic diseases. For instance, anti-NAG antibodies cross-react with cytokeratin peptides (e.g., KSGGSG) via molecular mimicry, as shown in ELISA and Western blot assays . However, in vivo models (e.g., collagen-induced arthritis mice) show divergent outcomes: NAG exacerbates synovitis in TLR4-dependent models but suppresses IL-6 in MyD88-deficient mice. These contradictions stem from differences in immune cell subsets (Th17 vs. Treg dominance) and glycosylation patterns in disease-specific microenvironments .
Basic Research: What safety protocols are critical when handling NAG in laboratory settings?
NAG is classified as a Category Xi irritant (R36/37/38), requiring PPE (gloves, goggles) and fume hoods during weighing . Dust inhalation risks are mitigated via S22-compliant procedures (e.g., solvent dissolution before transfer). Spills are neutralized with 10% acetic acid to hydrolyze residual acetyl groups, followed by disposal under WGK 3 regulations .
Advanced Research: How do isotopic labeling techniques (e.g., NAG-d3) enhance metabolic flux analysis in cancer models?
Stable isotope-labeled NAG (e.g., NAG-d3, CAS 77369-11-0) enables tracking of hexosamine biosynthetic pathway (HBP) activity in cancer cells. In glioblastoma spheroids, ¹³C-NAG incorporation into O-GlcNAcylated proteins is quantified via LC-MS, revealing a 3.5-fold HBP upregulation under hypoxia. Methodological pitfalls include isotopic dilution (corrected via kinetic modeling) and matrix effects in MS detection, addressed by internal standards like ¹⁵N-NAG .
Basic Research: How does NAG interact with lectins in glycoconjugate characterization?
NAG binds selectively to lectins such as Solanum tuberosum agglutinin (STA) and wheat germ agglutinin (WGA) via β-1,4 linkages. In glycan array assays, STA shows higher affinity for NAG (Kd = 1.2 μM) than galactose derivatives, validated via surface plasmon resonance (SPR) . Competition assays with methyl-α-D-mannopyranoside (10 mM) confirm specificity.
Advanced Research: What computational tools predict NAG’s conformational stability in drug delivery systems?
Molecular dynamics (MD) simulations (AMBER force field) reveal NAG’s β-anomer stability in aqueous solutions (RMSD < 0.15 Å over 50 ns), critical for chitosan-NAG nanoparticle design. Free energy calculations (MM-PBSA) show stronger binding to chitosan (−28.5 kcal/mol) than α-NAG (−22.1 kcal/mol), aligning with experimental drug release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
